molecular formula C10H8N2O2S B112168 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine CAS No. 185613-91-6

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine

Cat. No.: B112168
CAS No.: 185613-91-6
M. Wt: 220.25 g/mol
InChI Key: AKVSKDDSOWLASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzodioxole moiety linked to a 2-aminothiazole core, a privileged structure in the design of biologically active molecules. Researchers value this compound for its potential as a precursor in synthesizing novel therapeutic agents. The 1,3-benzodioxolyl group is a key pharmacophore explored in the development of antiviral agents, particularly as a bulky substituent tolerated in the region I of NBD-class HIV-1 entry inhibitors, which target the viral glycoprotein gp120 to block host cell entry . Furthermore, structural analogs based on the 5-(benzo[d][1,3]dioxol-5-yl) scaffold have demonstrated promising growth inhibition properties against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with IC50 values reported in the low micromolar range . The mechanism of action for such active derivatives has been investigated and can include the induction of apoptosis and cell cycle arrest in the S-phase and G2/M-phase . With a molecular formula of C10H8N2O2S and a molecular weight of 220.25 g/mol, this compound should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . It is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVSKDDSOWLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352477
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185613-91-6
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185613-91-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. This molecule incorporates two key pharmacophores: the benzodioxole moiety, present in numerous natural and synthetic bioactive compounds, and the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. Due to a lack of extensive experimental data in publicly available literature, this guide combines established information with predicted properties to offer a robust resource for researchers. Detailed methodologies for a plausible synthetic route are presented, alongside a discussion of the compound's potential biological activities and toxicological considerations based on its structural motifs.

Core Physicochemical Properties

While specific experimental data for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is limited, its fundamental properties have been established. For other key physicochemical parameters relevant to drug discovery and development, such as lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa), computational predictions have been utilized to provide valuable estimates.

Table 1: Fundamental and Predicted Physicochemical Properties of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂S[1]
Molecular Weight 220.25 g/mol [1]
CAS Number 185613-91-6[1]
Physical Form Solid[2][3]
Predicted logP 2.1 - 2.5Computational Prediction
Predicted Aqueous Solubility Low to ModerateComputational Prediction
Predicted pKa (most basic) 4.5 - 5.5 (Amine)Computational Prediction

Note: Predicted values are estimates generated from computational algorithms and should be confirmed by experimental analysis.

Synthesis and Characterization

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis start 1-(benzo[d]dioxol-5-yl)ethanone reagent1 Bromine (Br₂) in Acetic Acid intermediate 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (α-haloketone) reagent1->intermediate Bromination reagent2 Thiourea intermediate->reagent2 final_product 4-(benzo[d]dioxol-5-yl)thiazol-2-amine reagent2->final_product Cyclocondensation

Caption: Proposed two-step synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (α-haloketone intermediate)

  • Reaction Setup: To a solution of 1-(benzo[d]dioxol-5-yl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add elemental bromine (1 equivalent) dropwise at 0-5 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water to remove excess acid, and then washed with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the α-haloketone intermediate.

Step 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Hantzsch Cyclization)

  • Reaction Setup: The α-haloketone, 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (1 equivalent), and thiourea (1.1 equivalents) are dissolved in a polar solvent such as ethanol.[6]

  • Reaction Progression: The mixture is heated to reflux for 2-6 hours. The reaction should be monitored by TLC until the starting material is consumed.[7]

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution), which will cause the product to precipitate. The solid is collected by vacuum filtration and washed thoroughly with water.

  • Purification: The crude 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the final product of high purity.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., N-H, C=N, C-O).

  • Melting Point Analysis: To assess the purity of the final product.

Biological and Toxicological Profile

While direct biological studies on 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are scarce, the activities of its core scaffolds provide a strong basis for predicting its potential therapeutic applications and toxicological concerns.

Potential Biological Activities

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities.[8][9] Similarly, the benzodioxole moiety is found in many natural products and synthetic compounds with significant biological effects.[10][11][12][13] Based on these precedents, potential activities for this compound include:

  • Anticancer Activity: Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[14][15]

  • Anti-inflammatory and Analgesic Activity: Several compounds containing these moieties have shown promise as anti-inflammatory agents.[6]

  • Antimicrobial Activity: The thiazole ring is a component of many compounds with antibacterial and antifungal properties.

Potential Mechanism of Action: Kinase Inhibition

A common mechanism of action for anticancer drugs containing the 2-aminothiazole scaffold is the inhibition of protein kinases within key signaling pathways that regulate cell growth and survival.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-(benzo[d]dioxol-5-yl) thiazol-2-amine (Potential Inhibitor) Inhibitor->PI3K Inhibits

References

"biological activity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Derivatives

Introduction

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. This structure, featuring a fused dioxole ring system appended to a thiazol-amine, serves as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, enzyme inhibitory, and anticonvulsant effects, making them promising candidates for drug discovery and development programs.[1][2][3][4]

This technical guide provides a comprehensive overview of the biological activities of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the associated workflows and biological pathways to offer a clear and in-depth resource for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

A primary area of investigation for these derivatives has been their potential as anticancer agents. Studies have shown that specific substitutions on the thiazol-amine core can lead to potent cytotoxic effects against various human cancer cell lines.[1][5]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
C27HeLa (Cervical)2.07 ± 0.88--
C27A549 (Lung)3.52 ± 0.49--
C7A549 (Lung)2.06 ± 0.09--
C16MCF-7 (Breast)2.55 ± 0.34--
4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51

Data sourced from references[5][6].

Experimental Protocols

1. MTT Assay for Cell Viability

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[7]

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further experiments such as cell cycle analysis and apoptosis assays are conducted.[5][6]

  • Cell Cycle Analysis by Flow Cytometry: Cells treated with the test compound are harvested, fixed in ethanol, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells is then analyzed by a flow cytometer (FACS). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined, revealing if the compound induces cell cycle arrest.[5]

  • Apoptosis Detection (Annexin V-FITC/PI Staining): Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. This is assessed using an Annexin V-FITC/PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis or necrosis). Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[6]

  • Morphological Analysis: Apoptotic morphology can be observed using fluorescent dyes like Hoechst 33342 or a combination of Acridine Orange/Ethidium Bromide (AO/EB). These stains allow visualization of nuclear condensation and fragmentation, which are hallmarks of apoptosis, under a fluorescence microscope.[5]

Visualizations: Anticancer Evaluation Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Compound Test Compound MTT MTT Assay (Cytotoxicity Screening) Compound->MTT Hit_Ident Identify Potent Hits (Low IC50) MTT->Hit_Ident CellCycle Cell Cycle Analysis (FACS) Hit_Ident->CellCycle Mechanistic Elucidation Apoptosis Apoptosis Assays (Annexin V, Staining) Hit_Ident->Apoptosis Target Target Identification (e.g., Enzyme Assay) Hit_Ident->Target Lead Lead Compound for Further Development CellCycle->Lead Apoptosis->Lead Target->Lead

Caption: Workflow for anticancer activity evaluation.

G Compound Anticancer Compound (e.g., Derivative 4c) Cell Cancer Cell (e.g., MCF-7) Compound->Cell BaxBcl2 Increase Bax/Bcl-2 Ratio Cell->BaxBcl2 Induces Stress Mito Mitochondrial Membrane Disruption BaxBcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Enzyme Inhibitory Activity

Derivatives of the 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold have been investigated as inhibitors of various enzymes implicated in disease, particularly cancer and neurodegenerative disorders.

Data Presentation: Enzyme Inhibition
Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
4cVEGFR-2150Sorafenib59
4fAChE23.4 ± 1.1Donepezil20.1 ± 1.4
4fMAO-B40.3 ± 1.7Selegiline37.4 ± 1.6
28*SHP2318--

Note: Compound 28 is a more complex benzodioxole derivative, not strictly a 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, but demonstrates the potential of the benzodioxole moiety in enzyme inhibition. Data sourced from references[1][6][8].

Experimental Protocols

1. VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis.

  • Principle: An in vitro kinase assay is used to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure: The VEGFR-2 enzyme, a substrate peptide, and ATP are incubated in a buffer solution. The test compound is added at various concentrations. The reaction is allowed to proceed, and then a detection solution containing a europium-labeled anti-phosphotyrosine antibody is added.

  • Data Analysis: The amount of phosphorylated substrate is quantified by measuring the TR-FRET signal. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

2. Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition Assays

These enzymes are targets for Alzheimer's disease therapy.[8][9]

  • AChE Inhibition (Ellman's Method): The assay is performed in a phosphate buffer. The enzyme (AChE), the substrate (acetylthiocholine iodide), and the test compound are incubated together. The reaction produces thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow anion. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.[8]

  • MAO-B Inhibition: The activity of MAO-B is measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled reaction with Amplex Red reagent, which generates a fluorescent product (resorufin). The reaction mixture includes the MAO-B enzyme, the substrate (e.g., benzylamine), and the test compound. The increase in fluorescence is measured over time, and the IC50 values are calculated from the dose-response curves.[8]

Visualization: Enzyme Inhibition Workflow

G Enzyme Target Enzyme (e.g., VEGFR-2) Product {Phosphorylated Product} Enzyme->Product Catalyzes Substrate {Substrate + ATP} Substrate->Enzyme Inhibitor Inhibitor (Thiazole Derivative) Inhibitor->Enzyme Binds & Blocks

Caption: Mechanism of competitive enzyme inhibition.

Anticonvulsant Activity

Certain derivatives have been explored for their potential in treating neurological disorders like epilepsy.[10]

Data Presentation: Anticonvulsant and Neurotoxicity Screening
Compound IDMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Rotarod Test TD50 (mg/kg)Protective Index (PI)
4e9.7>100263.327.1

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI = TD50/ED50. Data sourced from reference[10].

Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Procedure: An electrical stimulus is applied to mice via corneal electrodes, inducing a seizure characterized by a tonic hind limb extension. The test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a positive result. The ED50, the dose required to protect 50% of the animals, is calculated.[10]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This is a model for myoclonic seizures.

  • Procedure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously into mice, which typically induces clonic seizures lasting for at least 5 seconds. The test compounds are administered prior to the PTZ injection.

  • Endpoint: The absence of a clonic seizure within a 30-minute observation period is considered protection. The ED50 is determined.[10]

3. Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficit caused by the test compound.

  • Procedure: Mice are placed on a rotating rod (e.g., at 6 rpm). Animals that are unable to remain on the rod for a set time (e.g., 1 minute) in a pre-test are selected. The test compound is administered, and the animals are re-tested on the rotarod at various time points.

  • Endpoint: The inability to remain on the rod for the full duration is considered a sign of neurotoxicity. The TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.[10]

Conclusion

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with significant biological activities. The research highlighted in this guide demonstrates their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, as well as their ability to selectively inhibit key enzymes involved in cancer and neurodegenerative diseases. Furthermore, the anticonvulsant properties of certain analogs underscore the therapeutic versatility of this chemical class. The detailed protocols and structured data presented herein provide a valuable resource for guiding future research, including the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles for clinical development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action extrapolated from studies on structurally similar derivatives. The findings summarized herein should be considered indicative and serve as a foundation for future targeted research on the core compound.

Executive Summary

This technical guide synthesizes available preclinical data on derivatives of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine to propose a potential mechanism of action. Evidence from related compounds, particularly N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and other benzothiazole-containing molecules, strongly suggests a role in oncology through the induction of apoptosis and cell cycle arrest. This document provides a comprehensive overview of the cytotoxic effects observed in various cancer cell lines, details of the experimental protocols used to elucidate these effects, and visual representations of the implicated signaling pathways.

Core Postulated Mechanism of Action: Antitumor Activity

The primary mechanism of action for compounds structurally related to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine appears to be the targeted disruption of cancer cell proliferation. This is achieved through two interconnected processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Studies on N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine derivatives indicate a capacity to induce apoptosis in cancer cells.[1] Morphological changes associated with apoptosis, such as chromatin condensation and membrane blebbing, have been observed following treatment with these compounds.[1] While the precise molecular targets initiating the apoptotic cascade have not been fully elucidated for this specific class of compounds, the downstream effects are evident.

Cell Cycle Arrest

In addition to inducing apoptosis, derivatives of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine have been shown to interfere with the normal progression of the cell cycle. Specifically, a notable derivative, compound C27, has been observed to cause cell cycle arrest at both the S-phase and the G2/M-phase in HeLa cells.[1] This dual-phase arrest suggests an interference with DNA synthesis and/or the mitotic spindle checkpoint, preventing the cell from successfully dividing and proliferating.

Quantitative Data: In Vitro Cytotoxicity

The antitumor potential of various derivatives has been quantified through IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against several human cancer cell lines. The data presented below is for N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine derivatives.[1]

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be applied to study 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for an additional 48 hours.

  • MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Analysis by Dual Acridine Orange/Ethidium Bromide (AO/EB) Staining
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Staining: The treated cells are harvested and washed with PBS. A 10 μL cell suspension is mixed with 10 μL of a dye mixture containing 100 μg/mL acridine orange and 100 μg/mL ethidium bromide in PBS.

  • Microscopy: The stained cells are immediately observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display condensed and fragmented orange-red nuclei.

Nuclear Morphology Analysis by Hoechst 33342 Staining
  • Cell Treatment and Fixation: Cells grown on coverslips are treated with the test compound, then fixed with 4% paraformaldehyde for 30 minutes.

  • Staining: The fixed cells are washed with PBS and stained with 1 μg/mL Hoechst 33342 solution for 15 minutes in the dark.

  • Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear brightly stained.

Cell Cycle Analysis by Flow Cytometry (FACS)
  • Cell Treatment and Harvesting: Cells are treated with the test compound for 24 hours, then harvested by trypsinization.

  • Fixation: The cells are washed with ice-cold PBS and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and incubated with a solution containing 50 μg/mL propidium iodide (PI) and 100 μg/mL RNase A for 30 minutes at 37°C in the dark.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental workflows.

G cluster_0 Proposed Antitumor Mechanism Compound 4-(benzo[d]dioxol-5-yl) thiazol-2-amine Derivative Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: High-level overview of the proposed antitumor mechanism.

G cluster_0 Apoptosis Induction Pathway Compound Derivative Compound CellularStress Induction of Cellular Stress (Putative) Compound->CellularStress Caspase Caspase Cascade Activation (Inferred) CellularStress->Caspase MorphologicalChanges Morphological Changes (Chromatin Condensation, Membrane Blebbing) Caspase->MorphologicalChanges ApoptoticCell Apoptotic Cell MorphologicalChanges->ApoptoticCell

Caption: Inferred signaling pathway for the induction of apoptosis.

G cluster_1 Cell Cycle Arrest Pathway Compound Derivative Compound S_Phase S-Phase Arrest (Inhibition of DNA Synthesis) Compound->S_Phase G2M_Phase G2/M-Phase Arrest (Mitotic Checkpoint Interference) Compound->G2M_Phase NoDivision Cell Division Failure S_Phase->NoDivision G2M_Phase->NoDivision

Caption: Proposed mechanism for cell cycle arrest at S and G2/M phases.

G cluster_2 Experimental Workflow for Cytotoxicity Assessment Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Staining AO/EB & Hoechst Staining (Apoptosis Morphology) Treatment->Staining FACS FACS Analysis (Cell Cycle Distribution) Treatment->FACS Data Data Analysis (IC50, Apoptosis Rate, Cell Cycle %) MTT->Data Staining->Data FACS->Data

Caption: A generalized workflow for evaluating the antitumor activity.

Future Directions and Conclusion

While the existing data on derivatives provides a strong rationale for investigating 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a potential antitumor agent, further research is imperative. Future studies should focus on:

  • Direct evaluation of the core compound's cytotoxic and anti-proliferative effects.

  • Target identification studies to elucidate the specific molecular targets responsible for inducing apoptosis and cell cycle arrest.

  • In vivo studies to assess the efficacy and safety of the compound in animal models.

  • Structure-activity relationship (SAR) studies to optimize the therapeutic potential of this chemical scaffold.

References

In Vitro Evaluation of the 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine core structure is a key pharmacophore in the development of novel therapeutic agents, particularly in oncology. While direct and extensive in vitro evaluation of the parent compound is not widely published, a significant body of research on its derivatives highlights the scaffold's potential. This technical guide synthesizes the available in vitro data on these derivatives to provide a comprehensive overview of their biological activities, experimental evaluation protocols, and potential mechanisms of action. The data presented herein pertains to substituted analogs of the core molecule and should be interpreted as indicative of the scaffold's therapeutic potential.

Introduction

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] When fused with a benzo[d]dioxol moiety, the resulting 4-(benzo[d]dioxol-5-yl)thiazol-2-amine structure presents a unique scaffold for interacting with various biological targets. Research has primarily focused on the synthesis and evaluation of derivatives of this core structure, revealing potent cytotoxic effects against a panel of human cancer cell lines.[2] These studies suggest that the scaffold is a promising starting point for the development of new anticancer drugs.

In Vitro Antiproliferative Activity of Derivatives

Numerous studies have synthesized and evaluated derivatives of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine for their antiproliferative activities against various human cancer cell lines. The data consistently demonstrates that modifications to the core structure can lead to potent cytotoxic agents.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for representative derivatives from the scientific literature. It is critical to note that these values are for the specified derivatives and not the parent compound.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
Derivative A N-aryl substitutedHeLa (Cervical Cancer)<10[3]
Derivative B N-aryl substitutedSK-MEL-28 (Melanoma)3.46[3]
Derivative C Bis-thiazole derivativeHela (Cervical Cancer)0.0006[4]
Derivative D Bis-thiazole derivativeKF-28 (Ovarian Cancer)0.006[4]
Derivative E 1,3,4-Thiadiazole derivativeLoVo (Colon Cancer)2.44[5]
Derivative F 1,3,4-Thiadiazole derivativeMCF-7 (Breast Cancer)23.29[5]

Experimental Protocols

The following protocols are representative of the methodologies used in the cited literature to evaluate the in vitro cytotoxicity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from a dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B Cell attachment C Treat with compound dilutions B->C D Incubate for 48-72h C->D Compound exposure E Add MTT solution D->E F Incubate for 4h E->F Metabolic conversion G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I Data analysis G Apoptosis Induction Pathway Compound Thiazole Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress signal Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis G Cell Cycle Arrest Logic Compound Thiazole Derivative G2M_Arrest G2/M Phase Arrest Compound->G2M_Arrest S_Arrest S Phase Arrest Compound->S_Arrest Cell Cancer Cell Proliferation NoProliferation Inhibition of Proliferation G2M_Arrest->Cell G2M_Arrest->NoProliferation S_Arrest->Cell S_Arrest->NoProliferation

References

Structure-Activity Relationship of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and kinase inhibitory properties. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on this promising chemical core.

Core Structure and Numbering

The foundational structure of the series is 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. The numbering convention used throughout this document is as follows:

Caption: Core structure and numbering of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Structure-Activity Relationship for Anticancer Activity

A series of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines has been synthesized and evaluated for their antitumor activities against various cancer cell lines. The general structure of these analogs is presented below.

Caption: General structure of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines.

The in vitro cytotoxic activities of these compounds were assessed against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The results, expressed as IC50 values, are summarized in the table below.

CompoundR (Aryl Group)HeLa IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)
C7 2-Fluorophenyl3.89 ± 0.552.06 ± 0.094.13 ± 0.62
C16 3-Nitrophenyl3.21 ± 0.414.17 ± 0.332.55 ± 0.34
C27 4-Phenoxyphenyl2.07 ± 0.883.52 ± 0.493.98 ± 0.51

Key SAR Observations for Anticancer Activity:

  • Substitution on the N-aryl ring plays a crucial role in cytotoxicity.

  • Electron-withdrawing groups, such as fluoro (in C7 ) and nitro (in C16 ), at different positions on the phenyl ring lead to potent activity against specific cell lines.[1]

  • A bulky phenoxy substituent at the 4-position of the phenyl ring (in C27 ) resulted in the most potent activity against the HeLa cell line.[1]

  • Compound C7 was the most active against the A549 cell line, while C16 showed the best inhibitory activity against the MCF-7 cell line.[1]

  • Further studies on compound C27 indicated that it induces apoptosis and causes S-phase and G2/M-phase cell cycle arrest in HeLa cells.[1]

Structure-Activity Relationship for Kinase Inhibition

Derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have been investigated as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β). These kinases are implicated in the deactivation of the tumor suppressor protein PTEN.

Caption: General structure of tetrahydrobenzo[d]thiazole-based kinase inhibitors.

The inhibitory activities of these compounds against CK2 and GSK3β are summarized below.

CompoundR (Substituted Phenyl)CK2 IC50 (μM)GSK3β IC50 (μM)
1g 3-Carboxyphenyl1.90.67
2g 3-Carboxyphenyl (different core modification)< 3< 3
1d 4-Fluorophenyl< 8< 8
1h 4-Carboxyphenyl< 8< 8

Key SAR Observations for Kinase Inhibition:

  • The presence of a carboxyl group on the phenyl ring is crucial for dual kinase inhibitory activity.[3]

  • A carboxyl group at the meta-position of the phenyl ring (1g ) is more favorable for potent inhibition of both CK2 and GSK3β compared to the para-position (1h ).[3]

  • Specifically for GSK3β inhibition, the meta-positioned carboxylic acid plays a significant role.[3]

  • Compounds with a fluoro group at any position or a methoxy group at the para-position on the phenyl ring showed no significant kinase inhibitory activity.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation based on standard MTT assay procedures.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells (HeLa, A549, or MCF-7) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A negative control (vehicle) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for an in vitro kinase assay.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mixture (buffer, kinase, substrate, ATP) B Add varying concentrations of test compounds A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for a defined period C->D E Terminate the reaction D->E F Quantify kinase activity (e.g., phosphorylation) E->F G Calculate percentage inhibition F->G H Determine IC50 values G->H

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reaction Setup: The kinase reaction is performed in a suitable buffer containing the purified kinase (CK2 or GSK3β), a specific substrate peptide, and ATP.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by the addition of a termination solution.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-32P]ATP, or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway Implication

The inhibition of CK2 and GSK3β by these analogs has direct implications for the PTEN signaling pathway, which is a critical tumor suppressor pathway.

G cluster_pathway Simplified PTEN Signaling Pathway PIP3 PIP3 Akt Akt PIP3->Akt activates Cell Survival Cell Survival & Proliferation Akt->Cell Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 inhibits CK2 CK2 CK2->PTEN inhibits (via phosphorylation) GSK3b GSK3β GSK3b->PTEN inhibits (via phosphorylation) Thiazole_Analogs 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Analogs Thiazole_Analogs->CK2 inhibit Thiazole_Analogs->GSK3b inhibit

Caption: Simplified PTEN signaling pathway and the role of CK2/GSK3β inhibitors.

CK2 and GSK3β cooperatively phosphorylate PTEN, leading to its inactivation.[3] By inhibiting these kinases, the 4-(benzo[d]dioxol-5-yl)thiazol-2-amine analogs can prevent PTEN deactivation, thereby restoring its tumor suppressor function. This leads to the inhibition of the PI3K/Akt signaling pathway, which is a major driver of cell proliferation and survival in many cancers.

Conclusion

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold represents a versatile template for the development of potent anticancer agents and kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N-2 and C-5 positions of the thiazole ring, as well as substitutions on the appended aryl rings, significantly influence biological activity. The detailed experimental protocols and the elucidation of the implicated signaling pathways provide a solid foundation for future research aimed at optimizing the therapeutic potential of this promising class of compounds. Further exploration of this scaffold is warranted to develop novel drug candidates with improved efficacy and selectivity.

References

Spectroscopic Analysis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation of novel compounds is fundamental to drug discovery and development, relying on a combination of modern spectroscopic techniques. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided for each technique, offering a standardized methodology for researchers. Furthermore, a generalized workflow for the spectroscopic analysis of synthesized compounds is presented to guide systematic characterization.

Chemical Structure and Properties

  • IUPAC Name: 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine[]

  • Molecular Formula: C₁₀H₈N₂O₂S[]

  • Molecular Weight: 220.25 g/mol []

  • CAS Number: 185613-91-6[]

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally similar thiazole and benzodioxole derivatives.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~7.20 s (broad) 2H -NH₂ (amine)
~7.15 d 1H Ar-H
~7.05 s 1H Ar-H
~6.90 d 1H Ar-H
~6.85 s 1H Thiazole-H (C5-H)

| ~6.00 | s | 2H | -O-CH₂-O- |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~168.0 C2 (Thiazole, C-NH₂)
~150.0 C4 (Thiazole, C-Ar)
~147.5 Ar-C (Quaternary, C-O)
~146.8 Ar-C (Quaternary, C-O)
~128.0 Ar-C (Quaternary, C-Thiazole)
~119.0 Ar-CH
~108.5 Ar-CH
~105.0 Ar-CH
~103.0 C5 (Thiazole, CH)

| ~101.5 | -O-CH₂-O- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretching (amine)
3150 - 3050 Medium Aromatic C-H stretching
~1630 Strong C=N stretching (thiazole ring)
~1560, ~1480 Medium-Strong Aromatic C=C stretching
~1250 Strong Asymmetric C-O-C stretching (dioxole)
~1040 Strong Symmetric C-O-C stretching (dioxole)

| ~930 | Medium | O-CH₂-O bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique Expected m/z Assignment
ESI-HRMS ~221.0355 [M+H]⁺
ESI-HRMS ~243.0175 [M+Na]⁺

| EI-MS | ~220 | [M]⁺ |

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε) Assignment

| Methanol / Ethanol | ~260-280, ~310-330 | Not Specified | π→π* transitions |

Experimental Workflow and Protocols

The reliable characterization of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine requires a systematic approach. The following workflow illustrates the logical sequence of analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework purification->nmr uv UV-Vis Spectroscopy - Study Electronic Transitions purification->uv elucidation Structural Elucidation - Combine All Spectral Data ms->elucidation ir->elucidation nmr->elucidation uv->elucidation confirmation Structure Confirmed elucidation->confirmation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[6]

    • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be used for unambiguous assignments.

Infrared (IR) Spectroscopy Protocol
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[6]

    • Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[7]

Mass Spectrometry (MS) Protocol
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source for accurate mass determination.[3]

    • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₁₀H₈N₂O₂S).

UV-Vis Spectroscopy Protocol
  • Objective: To study the electronic transitions within the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.[6]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[6]

    • Acquisition: Use a quartz cuvette filled with the pure solvent as a reference. Fill a second cuvette with the sample solution. Scan the sample over a wavelength range of 200-800 nm.

    • Data Analysis: Identify the wavelength(s) of maximum absorption (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Conclusion

The spectroscopic analysis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine through a combination of NMR, IR, MS, and UV-Vis techniques provides a complete picture of its chemical structure. The data and protocols presented in this guide serve as a foundational reference for researchers in the synthesis, characterization, and development of novel thiazole-based compounds. Adherence to these standardized methodologies ensures the generation of reliable and reproducible data, which is critical for regulatory submissions and further research in the field of drug discovery.

References

Exploring the Therapeutic Potential of Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its derivatives have garnered significant attention due to their broad and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of thiazole derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will detail common synthetic methodologies, summarize key quantitative efficacy data, and elucidate the primary mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction to Thiazole Derivatives

Thiazole, with the chemical formula C₃H₃NS, is a planar and aromatic heterocyclic compound. This unique structure serves as a critical pharmacophore, present in a wide array of FDA-approved drugs, including the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the anti-inflammatory Meloxicam. The therapeutic versatility of the thiazole nucleus stems from its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. Modifications to the thiazole ring at the C2, C4, and C5 positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in modern drug discovery. Research has consistently demonstrated the efficacy of thiazole derivatives as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and reliable method.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a classic condensation reaction that typically involves the reaction of an α-haloketone with a thioamide-containing compound (like thiourea, thioamides, or thiosemicarbazones) to yield a thiazole derivative. The reaction proceeds via a nucleophilic attack, followed by cyclization and dehydration, to form the aromatic thiazole ring. This method is highly versatile, allowing for the introduction of various substituents onto the final thiazole scaffold.

Experimental Protocol: Generalized Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives.

  • Reagent Preparation: Dissolve the starting α-haloketone (1 equivalent) in a suitable anhydrous solvent, such as ethanol or dioxane.

  • Reaction Initiation: Add thiourea (1 equivalent) to the solution. For certain reactions, a catalytic amount of a base like triethylamine may be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives exhibit a remarkable range of pharmacological activities, which are detailed in the following sections.

Anticancer Activity

Thiazole derivatives represent a promising class of anticancer agents, with several compounds demonstrating high efficacy in preclinical and clinical studies. Approved drugs like Dasatinib and Ixazomib feature a thiazole core and validate its potential in oncology. These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.

Thiazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Figure 1: Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activate mTOR mTOR Akt->mTOR Activate Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promote Thiazole Thiazole Derivatives Thiazole->PI3K Inhibit Thiazole->mTOR Inhibit Apoptosis_Pathway Figure 2: Induction of Apoptosis via the Intrinsic Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Down-regulate Bax Bax (Pro-apoptotic) Thiazole->Bax Up-regulate Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes Tubulin_Polymerization Figure 3: Inhibition of Tubulin Polymerization Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest -> Apoptosis Polymerization->Arrest Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Thiazole Thiazole Derivatives Thiazole->Polymerization Inhibit Drug_Discovery_Workflow Figure 4: A Typical Preclinical Drug Discovery Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Compound Design & Virtual Screening Synthesis Chemical Synthesis (e.g., Hantzsch) Design->Synthesis Primary Primary Screening (e.g., Cytotoxicity, MIC) Synthesis->Primary Secondary Secondary Assays (Enzyme Inhibition, MoA) Primary->Secondary ADME In Vitro ADME/Tox (Metabolic Stability, hERG) Secondary->ADME PK Pharmacokinetics (PK) in Animal Models ADME->PK Efficacy Efficacy Studies (e.g., Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Lead Optimization & IND Candidate Selection Tox->Candidate

The Discovery of Novel 2-Aminothiazole Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent ability to interact with a wide range of biological targets has led to the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This technical guide provides an in-depth overview of the discovery of novel 2-aminothiazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[5] This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.[6]

Experimental Protocol: Hantzsch Synthesis of a Generic 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-phenylthiazole.

Purification and Characterization: Purification of the synthesized compounds is typically achieved through column chromatography on silica gel.[7] Characterization and confirmation of the chemical structures are performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[8]

Biological Activities and Quantitative Data

2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials with supporting quantitative data.

Anticancer Activity

Numerous 2-aminothiazole derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[9] Their anticancer mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Dasatinib Various Leukemia Lines< 1 nM[3]
Compound 20 H1299 (Lung)4.89[9]
Compound 20 SHG-44 (Glioma)4.03[9]
Compound 23 HepG2 (Liver)0.51 (mM)[9]
Compound 24 PC12 (Pheochromocytoma)0.298 (mM)[9]
Compound 28 HT29 (Colon)0.63[9]
SNS-032 A2780 (Ovarian)0.095[9]
Kinase Inhibition

A primary mechanism of the anticancer activity of 2-aminothiazoles is the inhibition of protein kinases that are often dysregulated in cancer.[10] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and blocking its activity.

Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Dasatinib Src< 1[3]
Dasatinib Abl< 1[3]
SNS-032 CDK2/cyclin E48[9]
Compound 4 CDK220[11]
Compound 29 Aurora A79[12]
Compound 30 Aurora A140[12]
Compound 34 CK21900[12]
Compound 34 GSK3β670[12]
Antimicrobial Activity

Certain 2-aminothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][4]

Table 3: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Piperazinyl derivative 121d Staphylococcus aureus (MRSA)4[13]
Piperazinyl derivative 121d Escherichia coli8[13]
Thiazolyl-thiourea 124 Staphylococcus aureus4 - 16[13]
Thiazolyl-thiourea 124 Staphylococcus epidermidis4 - 16[13]
Compound 144 Bacillus cereus- (Highest Activity)[3]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).[2]

General Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, a specific peptide substrate, and assay buffer.

  • Add the test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions for the microorganism.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by 2-aminothiazole-based kinase inhibitors and the general workflow for their discovery.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development synthesis Synthesis of 2-Aminothiazole Library screening In Vitro Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id kinase_assay In Vitro Kinase Assays hit_id->kinase_assay lead_gen Lead Generation kinase_assay->lead_gen sar SAR Studies lead_gen->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo phase1 Phase I Trials (Safety) in_vivo->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Drug Discovery Workflow for 2-Aminothiazole Based Compounds.

cdk2_pathway cluster_G1_S G1/S Transition CyclinE Cyclin E Active_CDK2 Active Cyclin E/CDK2 Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 Rb Rb Active_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression p21_p27 p21/p27 p21_p27->Active_CDK2 inhibits Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Active_CDK2 inhibits

CDK2 Signaling Pathway Inhibition.

aurora_kinase_pathway cluster_mitosis Mitosis Regulation AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitotic_Progression Proper Mitotic Progression Centrosome->Mitotic_Progression Spindle->Mitotic_Progression AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->Mitotic_Progression Cytokinesis->Mitotic_Progression Apoptosis Apoptosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits Inhibitor->Apoptosis leads to

Aurora Kinase Signaling Pathway Inhibition.

src_kinase_pathway cluster_src_signaling Src Kinase Signaling cluster_downstream Downstream Pathways Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src inhibits

Src Kinase Signaling Pathway Inhibition.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued prominence in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to the discovery and development of new 2-aminothiazole-based compounds with the potential to address unmet medical needs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Technical Guide to the Preliminary Screening of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] When combined with other pharmacologically significant moieties, such as the benzodioxole ring system, it presents a promising avenue for the discovery of novel therapeutic agents. The benzodioxole group is found in many bioactive molecules and is known to enhance biological activity.[2][3]

This technical guide outlines a comprehensive strategy for the preliminary in vitro screening of the novel compound, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. The methodologies and rationale presented are based on established protocols for the evaluation of similar thiazole derivatives, particularly focusing on anticancer applications, which represent the most prominently documented activity for this class of compounds.[4][5][6] The objective is to assess the compound's cytotoxic potential and elucidate its preliminary mechanism of action.

Compound Profile

  • IUPAC Name: 4-(1,3-Benzodioxol-5-yl)thiazol-2-amine

  • Molecular Formula: C₁₀H₈N₂O₂S

  • Molecular Weight: 220.25 g/mol

  • Chemical Structure:

    • SMILES: NC1=NC=C(S1)C2=CC3=C(C=C2)OCO3

    • InChI Key: KYNMBUYWSOYJSL-UHFFFAOYSA-N

The structure features a 2-aminothiazole ring linked at the 4-position to a benzo[d]dioxole group. This combination of a heterocyclic amine and a bicyclic ether is central to its potential biological activity.

Rationale for Anticancer Screening

Thiazole derivatives have been extensively investigated as potential anticancer agents.[7] Studies on structurally related compounds provide a strong rationale for evaluating 4-(benzo[d]dioxol-5-yl)thiazol-2-amine for cytotoxic and antiproliferative effects.

Key insights from related compounds include:

  • Broad Cytotoxicity: N-aryl-5-(benzo[d][4][8]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, close structural analogues, have demonstrated potent growth inhibition against various human cancer cell lines, including HeLa (cervical), A549 (lung), and MCF-7 (breast), with IC₅₀ values often below 5 µM.[6]

  • Induction of Apoptosis: Many cytotoxic thiazole derivatives exert their effect by inducing programmed cell death (apoptosis). This is often confirmed by observing morphological changes, activation of caspases, and analysis of apoptotic markers.[6][9]

  • Cell Cycle Arrest: The ability to interfere with the cell cycle is a hallmark of many anticancer drugs. Related thiazole compounds have been shown to cause cell cycle arrest at the G2/M or S-phases, thereby preventing cancer cell proliferation.[6][9]

  • Kinase Inhibition: Some thiazole derivatives function by inhibiting key signaling proteins, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis.[5][9]

Based on this evidence, a logical preliminary screening cascade for the title compound would begin with a broad cytotoxicity assessment, followed by mechanistic assays to investigate its effects on apoptosis and the cell cycle.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard first-pass screening tool to determine a compound's cytotoxic potential against various cancer cell lines.[5][10]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, and HeLa) are cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with these concentrations for 48 hours. A control group is treated with a vehicle (DMSO) only.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[9]

Apoptosis Assessment: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated for 15 minutes in the dark.[5]

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are determined. A significant increase in the Annexin V positive cell population indicates the induction of apoptosis.[9]

Data Presentation

Quantitative results from the preliminary screening should be summarized for clear interpretation and comparison. The table below presents a template with hypothetical data based on findings for structurally related compounds.

Assay Cell Line Parameter Result (Hypothetical) Reference Compound (e.g., Doxorubicin)
Cytotoxicity MCF-7 (Breast)IC₅₀ (µM)4.5 ± 0.60.8 ± 0.1
A549 (Lung)IC₅₀ (µM)3.8 ± 0.41.2 ± 0.2
HeLa (Cervical)IC₅₀ (µM)6.2 ± 0.91.5 ± 0.3
Cell Cycle Analysis A549% Cells in G2/M45% (vs. 15% in control)55%
Apoptosis Assay A549% Apoptotic Cells35% (vs. 5% in control)48%

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and potential biological mechanisms.

Experimental Screening Workflow

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Target Exploration start Synthesized Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine cytotoxicity In Vitro Cytotoxicity Assay (MTT on multiple cancer cell lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI & Flow Cytometry) ic50->apoptosis kinase Kinase Inhibition Assay (e.g., VEGFR-2) apoptosis->kinase pathway Pathway Analysis (Western Blot for key proteins) kinase->pathway

Caption: Preliminary screening workflow for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Potential Apoptotic Signaling Pathway

G cluster_Mitochondria Mitochondrial Pathway compound Thiazole Compound bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the thiazole compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary screening of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a potential anticancer agent. The proposed workflow, beginning with broad cytotoxicity screening followed by targeted mechanistic studies, is a time- and resource-efficient strategy to evaluate its therapeutic potential.

Positive results, such as low micromolar IC₅₀ values and confirmed induction of apoptosis or cell cycle arrest, would warrant further investigation. Subsequent steps could include:

  • Target Identification: Utilizing techniques like molecular docking or proteomics to identify specific protein targets.[11]

  • Lead Optimization: Synthesizing derivatives of the lead compound to improve potency and drug-like properties (Structure-Activity Relationship studies).

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Advanced Mechanistic Studies: Using Western blotting to probe the expression levels of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2, Bax, caspases, cyclins) to confirm the mechanism of action.[4]

By following this structured approach, researchers can effectively characterize the biological activity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and determine its viability for further development as a novel therapeutic candidate.

References

Methodological & Application

Synthesis Protocol for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the alpha-bromination of 3',4'-(methylenedioxy)acetophenone to yield the intermediate, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one. This intermediate subsequently undergoes a Hantzsch thiazole synthesis via reaction with thiourea to form the target compound. This document outlines the necessary reagents, and detailed experimental procedures, and includes a summary of quantitative data and a visual workflow diagram.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and pharmaceuticals. The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in drugs with diverse therapeutic activities. The benzo[d]dioxole (or methylenedioxy) moiety is also a common feature in various natural products and synthetic compounds with important biological properties. The combination of these two structural motifs in 4-(benzo[d]dioxol-5-yl)thiazol-2-amine makes it an attractive target for synthesis and further investigation in drug discovery programs. The presented protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.[1][2][3]

Reaction Scheme

Step 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one

alt text

Step 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

alt text

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis protocol.

StepReactant 1Molar Equiv. 1Reactant 2Molar Equiv. 2SolventTemperature (°C)Time (h)Yield (%)
1 3',4'-(Methylenedioxy)acetophenone1.0Bromine1.0Glacial Acetic AcidRoom Temp.2-3~85
2 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one1.0Thiourea1.2EthanolReflux (78)4-6~90

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Bromine

  • Glacial Acetic Acid

  • Ice-cold water

  • Sodium bisulfite solution (5%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3',4'-(methylenedioxy)acetophenone in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • A pale yellow solid will precipitate. If the solution retains a bromine color, add a 5% sodium bisulfite solution dropwise until the color disappears.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Dry the purified product under vacuum to obtain 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one as a crystalline solid.

Step 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Materials:

  • 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and thiourea.

  • Add ethanol as the solvent and equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 4-6 hours.[2] The initial product formed is the hydrobromide salt of the target amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the hydrobromide salt and precipitate the free amine.[2]

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the resulting solid by vacuum filtration and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a pure solid.

  • Dry the final product in a desiccator.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine start Start: 3',4'-(Methylenedioxy)acetophenone bromination Alpha-Bromination - Bromine - Glacial Acetic Acid - Room Temperature, 2-3h start->bromination workup1 Workup & Purification - Precipitation in Water - Filtration - Recrystallization bromination->workup1 intermediate Intermediate: 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one workup1->intermediate hantzsch Hantzsch Thiazole Synthesis - Thiourea - Ethanol - Reflux, 4-6h intermediate->hantzsch workup2 Workup & Purification - Neutralization (NaHCO3) - Filtration - Recrystallization hantzsch->workup2 product Final Product: 4-(benzo[d]dioxol-5-yl)thiazol-2-amine workup2->product

Caption: Synthetic workflow for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one is a lachrymator and should be handled in a fume hood.

  • Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when performing these experiments.

  • Conduct all reactions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Arylthiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylthiazol-2-amines via the Hantzsch thiazole synthesis. This method remains a cornerstone in heterocyclic chemistry, offering a reliable and straightforward route to a scaffold of significant interest in medicinal chemistry and drug development.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] For the preparation of 4-arylthiazol-2-amines, the reaction typically involves the cyclocondensation of a substituted α-bromoacetophenone with thiourea.[2] The resulting 2-aminothiazole core is a prominent scaffold found in numerous biologically active compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

This synthesis is valued for its operational simplicity, generally high yields, and the ready availability of starting materials.[2][5] The reaction can be performed under various conditions, including conventional heating, ultrasonic irradiation, and in some cases, under solvent-free conditions, highlighting its versatility and amenability to green chemistry principles.[6][7]

Reaction Mechanism and Workflow

The synthesis of 4-arylthiazol-2-amines via the Hantzsch reaction proceeds through a well-established mechanism. The process begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Below is a diagram illustrating the general experimental workflow for this synthesis.

Hantzsch_Thiazole_Synthesis_Workflow start Start reactants Combine α-Bromoacetophenone and Thiourea in Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction Add Solvent (e.g., Methanol) cool Cool to Room Temperature reaction->cool precipitate Pour into Base Solution (e.g., 5% Na2CO3) to Precipitate cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry end Obtain 4-Arylthiazol-2-amine dry->end

Caption: Experimental workflow for the Hantzsch synthesis of 4-arylthiazol-2-amines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-arylthiazol-2-amines.

Protocol 1: General Synthesis of 4-Arylthiazol-2-amines using Conventional Heating

This protocol is a standard and widely used method for the synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask or scintillation vial

  • Stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial or an appropriately sized round-bottom flask, combine the substituted α-bromoacetophenone (e.g., 5.0 mmol) and thiourea (7.5 mmol).[2]

  • Add methanol (5 mL) and a magnetic stir bar.[2]

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.[2]

  • After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.[2]

  • Pour the contents of the reaction vessel into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize any acid and help precipitate the product.[2]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water to remove any remaining salts.[2]

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • The crude product is often pure enough for characterization, but can be further purified by recrystallization if necessary.[2]

Protocol 2: One-Pot Synthesis from Aryl Methyl Ketones

This method is an efficient one-pot procedure that starts from readily available aryl methyl ketones, avoiding the isolation of the intermediate α-bromo ketone.

Materials:

  • Aryl methyl ketone (1.0 eq)

  • Thiourea (1.2 eq)

  • Copper(II) bromide (CuBr₂) (1.1 eq)

  • 1,4-Dioxane

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).

  • Add 1,4-dioxane (5 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry to obtain the 4-arylthiazol-2-amine.

Data Presentation

The Hantzsch synthesis is compatible with a variety of substituted aryl methyl ketones, leading to a diverse range of 4-arylthiazol-2-amines. The yields are generally good to excellent, as summarized in the table below, which has been compiled from a one-pot synthesis method using copper(II) bromide.

EntryAryl Group (Ar)ProductYield (%)
1Phenyl4-Phenylthiazol-2-amine85
24-Methoxyphenyl4-(4-Methoxyphenyl)thiazol-2-amine90
34-Benzyloxyphenyl4-(4-(Benzyloxy)phenyl)thiazol-2-amine88
44-Fluorophenyl4-(4-Fluorophenyl)thiazol-2-amine78
54-Biphenyl4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine80
62-Naphthyl4-(Naphthalen-2-yl)thiazol-2-amine82

Data adapted from a study on the one-pot synthesis of 2-aminothiazole derivatives. The reaction conditions involved reacting the corresponding aryl methyl ketone with thiourea in the presence of copper(II) bromide.[5]

Applications in Drug Development

The 4-arylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide array of biological activities. The amenability of the Hantzsch synthesis allows for the straightforward generation of libraries of these compounds for screening purposes. The aryl group at the 4-position and the amine group at the 2-position provide convenient handles for further chemical modification to explore structure-activity relationships (SAR). For instance, halogenated phenyl rings can be introduced to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

This synthetic route is therefore highly valuable for academic and industrial researchers working on the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Investigation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on studies of structurally related compounds to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. As of the date of this document, specific anticancer studies for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are not extensively available in the public domain. The information provided herein is intended to serve as a guide for researchers and drug development professionals interested in evaluating the potential of this and similar molecules as anticancer agents. The experimental data and methodologies are derived from published research on analogous compounds and should be adapted and validated for the specific compound of interest.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The benzo[d]dioxole moiety is also a common feature in various biologically active compounds. The combination of these two pharmacophores in 4-(benzo[d]dioxol-5-yl)thiazol-2-amine suggests its potential as a novel anticancer agent. This document provides a summary of the anticancer activities of structurally related compounds, detailed experimental protocols for in vitro evaluation, and visual representations of potential mechanisms of action to guide future research.

Quantitative Data from Structurally Related Compounds

The anticancer activity of compounds structurally related to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines[1]
CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
C7 -2.06 ± 0.09-
C16 --2.55 ± 0.34
C27 2.07 ± 0.883.52 ± 0.49-
Table 2: In Vitro Cytotoxicity of bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives[3]
CompoundHepG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 5 2.381.544.52
Doxorubicin 7.468.294.56

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, based on methodologies used for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on various thiazole derivatives and is a standard method for assessing cell viability.[1]

Objective: To determine the cytotoxic effects of the test compound on different cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (4-(benzo[d]dioxol-5-yl)thiazol-2-amine) dissolved in DMSO

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the investigation of compound C27, a derivative of the target molecule.[2]

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is based on the investigation of compound C27.[2]

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line (e.g., HeLa)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

Proposed General Synthetic Scheme

The synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be proposed based on the Hantzsch thiazole synthesis.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Piperonal Piperonal (benzo[d]dioxole-5-carbaldehyde) Thiourea Thiourea Reaction Condensation and Cyclization Thiourea->Reaction Alpha-halo ketone precursor Alpha-halo ketone precursor (e.g., 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one) Alpha-halo ketone precursor->Reaction Target_Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Reaction->Target_Compound

Caption: Proposed Hantzsch synthesis of the target compound.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

G Start Start: Synthesize and Purify Test Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay to determine IC50 Cell_Culture->MTT_Assay IC50_Decision Potent Activity? MTT_Assay->IC50_Decision Mechanism_Studies Investigate Mechanism of Action IC50_Decision->Mechanism_Studies Yes End End: Lead Candidate for Further Development IC50_Decision->End No Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Target_ID Target Identification (e.g., Kinase Assays, Docking) Cell_Cycle->Target_ID Apoptosis->Target_ID Target_ID->End

Caption: Workflow for anticancer drug screening.

Potential Signaling Pathways

Based on studies of related benzothiazole and 2-aminothiazole derivatives, potential signaling pathways that could be modulated by 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are depicted below.

G cluster_pathway Potential Anticancer Mechanisms cluster_her HER Pathway Inhibition cluster_dna DNA Interaction cluster_apoptosis Induction of Apoptosis Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine HER HER Enzyme Compound->HER Inhibition DNA DNA Compound->DNA Binding Cell_Cycle Cell Cycle Arrest (S and G2/M phases) Compound->Cell_Cycle Apoptosis_Induction Apoptosis Compound->Apoptosis_Induction Proliferation Cell Proliferation HER->Proliferation Replication DNA Replication DNA->Replication

Caption: Potential signaling pathways for the target compound.

References

Application of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in Antimicrobial Assays: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Introduction

While direct antimicrobial assay data for the specific compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is not extensively available in the public domain, the broader class of thiazole and benzothiazole derivatives has been the subject of significant research for their potential as antimicrobial agents. These compounds have demonstrated a wide range of activities against various bacterial and fungal strains. This document provides a detailed overview of the typical application notes and protocols used to evaluate the antimicrobial properties of such compounds, drawing from established methodologies for analogous structures. The provided protocols and data are intended to serve as a guide for the antimicrobial evaluation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

The following tables summarize the kind of quantitative data typically obtained from antimicrobial assays of thiazole derivatives, which would be relevant for assessing the potential of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound/Derivative TypeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids3.90–15.633.90–15.633.90–15.63[1]
Benzothiazole bearing Amide Moiety15.67.8116-19 (zone of inhibition in mm)[2]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones26.3–344.8 (µM)26.3–378.5 (µM)29.8–433.5 (µM) (Resistant Strain)[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound/Derivative TypeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids3.90–15.633.90–15.63[1]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones59.6–119.2 (µM)-[3]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted for the evaluation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (4-(benzo[d]dioxol-5-yl)thiazol-2-amine)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent, but no test compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the negative control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Positive control disks (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Solvent for the test compound

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Uniformly streak the surface of the agar plates with the microbial suspension using a sterile swab.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

  • Placement of Disks:

    • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare Test Compound Stock Solution Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion MIC_Determination Broth Microdilution for MIC Compound_Prep->MIC_Determination Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Determination Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC Values MIC_Determination->Determine_MIC Assess_Activity Assess Antimicrobial Potential Measure_Zones->Assess_Activity Determine_MIC->Assess_Activity

Caption: Workflow for primary antimicrobial screening of a test compound.

Potential Mechanism of Action of Thiazole Antimicrobials

While the specific mechanism for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is unknown, many thiazole derivatives are known to target essential microbial enzymes. The following diagram illustrates a generalized potential mechanism.

Potential_Mechanism_of_Action cluster_compound Thiazole Derivative cluster_cell Microbial Cell cluster_effect Cellular Effect cluster_outcome Outcome Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Cell_Membrane Cell Membrane Penetration Compound->Cell_Membrane Target_Enzyme Inhibition of Essential Enzyme (e.g., DNA Gyrase, DHPS) Cell_Membrane->Target_Enzyme DNA_Replication_Block Blocked DNA Replication Target_Enzyme->DNA_Replication_Block Metabolic_Disruption Metabolic Pathway Disruption Target_Enzyme->Metabolic_Disruption Cell_Death Bacteriostatic/Bactericidal Effect DNA_Replication_Block->Cell_Death Metabolic_Disruption->Cell_Death

Caption: A generalized potential mechanism of action for thiazole-based antimicrobials.

References

Application Notes and Protocols for the Biological Evaluation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry.[1][2][3] These molecules are integral to numerous natural and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5] This document provides a detailed guide to the experimental design for the comprehensive biological evaluation of novel thiazole derivatives, complete with structured protocols and data presentation formats.

General Experimental Design Workflow

The biological evaluation of newly synthesized thiazole derivatives typically follows a hierarchical screening process. This process begins with broad in vitro assays to determine cytotoxicity and specific activities (e.g., antimicrobial, anti-inflammatory). Promising candidates are then subjected to more detailed mechanistic studies, such as enzyme inhibition and pathway analysis, before proceeding to in vivo models for efficacy and toxicity assessment.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis & Characterization of Thiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT, XTT Assay) Synthesis->Cytotoxicity Primary_Activity Primary Activity Screening (Antimicrobial, Anticancer, Anti-inflammatory) Cytotoxicity->Primary_Activity Enzyme Enzyme Inhibition Assays (e.g., Kinase, COX, MMPs) Primary_Activity->Enzyme Primary_Activity->Enzyme Lead Candidates Pathway Signaling Pathway Analysis (e.g., Western Blot, Flow Cytometry) Apoptosis Apoptosis / Cell Cycle Assays Animal Animal Models of Disease (e.g., Xenograft, Infection) Apoptosis->Animal Apoptosis->Animal Optimized Leads Tox Toxicology & PK/PD Studies Animal->Tox

Caption: General workflow for the biological evaluation of thiazole derivatives.

In Vitro Anticancer Evaluation

A primary application for thiazole derivatives is in oncology.[6] The initial evaluation involves screening for cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Assessment (MTT/XTT Assay)

The MTT and XTT assays are colorimetric methods used to assess cell viability.[7] Viable cells with active metabolism convert the tetrazolium salt (MTT or XTT) into a colored formazan product, the quantity of which is proportional to the number of living cells.[7] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[8]

Data Presentation: Cytotoxicity of Thiazole Derivatives

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugReference IC₅₀ (µM)Citation
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[9]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[9]
4d MDA-MB-231 (Breast)1.21Sorafenib1.18[10]
5d HepG2 (Liver)0.3Taxol-[11]
5e HepG2 (Liver)0.4Taxol-[11]
8c HeLa (Cervical)1.65--[6]
8m HepG2 (Liver)5.15--[6]
Compound 3 MCF-7 (Breast)20.6 ± 0.3Cisplatin35.31 ± 0.51[12]
11c MCF-7 (Breast)~3 µg/mL--[5]
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are conducted. Flow cytometry is a powerful tool for analyzing apoptosis (e.g., using Annexin V/PI staining) and cell cycle distribution.[13][14] Western blotting can be used to detect the expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

  • Flow Cytometry: Can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13] It can also determine the phase of the cell cycle (G1, S, G2/M) in which the compound arrests cell proliferation.[9][10]

  • Western Blot: Used to detect the cleavage of caspases (e.g., Caspase-3, -7) or PARP, which are hallmarks of apoptosis.

In Vitro Antimicrobial Evaluation

Thiazole derivatives are widely investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[1][2][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard technique for determining MIC values.[16][18]

G prep_compound Prepare serial dilutions of thiazole derivative in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Observe for turbidity. MIC = lowest concentration with no visible growth incubate->read_results controls Include positive (no drug) & negative (no bacteria) controls read_results->controls

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

MIC values are typically reported in µg/mL or µM. Lower MIC values indicate higher potency.

Compound IDMicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)Citation
Compound 3 S. aureus (MRSA)125-150Ofloxacin10[19]
Compound 3 E. coli125-150Ofloxacin10[19]
Compound 13 S. aureus (MRSA)50-75Ofloxacin10[19]
Compound 14 A. niger50-75Ketoconazole10[19]
Compound 37c Bacteria46.9 - 93.7--[15]
Compound 37c Fungi5.8 - 7.8--[15]
Compound 17a S. typhimurium0.49Gentamicin-[1]
Compound 7 S. typhimurium0.49Gentamicin-[1]

In Vitro Anti-inflammatory Evaluation

Many thiazole derivatives have been explored as anti-inflammatory agents, often by targeting enzymes like cyclooxygenases (COX) or signaling pathways like NF-κB.[4][20]

Inhibition of Pro-inflammatory Mediators

A common method involves using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to induce an inflammatory response. The ability of the thiazole derivatives to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE₂), and cytokines (e.g., TNF-α, IL-6) is then measured.[21][22]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[23] Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24] Thiazole derivatives can be evaluated for their ability to inhibit this pathway, for example, by preventing IκBα degradation.[24]

LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation LPS->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_trans NF-κB Nuclear Translocation IkBa_D->NFkB_trans p65/p50 release Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_trans->Gene Inhibitor Thiazole Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[7][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ environment.[9]

  • Compound Treatment: Dissolve thiazole derivatives in DMSO and prepare serial dilutions in culture medium.[9] Add the different concentrations to the wells, ensuring each concentration is tested in triplicate. Incubate for 48 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50-100 µL.[16]

  • Inoculum Preparation: Select several colonies from a fresh (18-24 hour) bacterial culture and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[16]

  • Inoculation: Add the diluted bacterial inoculum to each well, except for the sterility control well.[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Result Interpretation: After incubation, examine the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Protocol 3: Western Blot for Apoptosis Markers

This protocol provides a general workflow for detecting apoptosis-related proteins.

  • Cell Lysis: Treat cells with the thiazole derivative for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Molecular Docking of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand drug-receptor interactions and to screen virtual libraries of small molecules for potential drug candidates. This document provides a detailed protocol for the molecular docking of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, a thiazole derivative with potential therapeutic applications, against relevant biological targets. Thiazole-containing compounds have been investigated for a range of activities, including as inhibitors of bacterial DNA gyrase, tubulin, and various kinases.[1][2]

Overview of the Molecular Docking Workflow

The molecular docking process for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine involves several key stages, from data preparation to the analysis of results. This workflow is applicable to various protein targets and can be implemented using common molecular modeling software.

Molecular Docking Workflow Figure 1: General Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Protein Identification (e.g., DNA Gyrase, Tubulin) Ligand_Prep 2. Ligand Preparation (4-(benzo[d]dioxol-5-yl)thiazol-2-amine) Receptor_Prep 3. Receptor Preparation (PDB structure processing) Ligand_Prep->Receptor_Prep Grid_Generation 4. Grid Box Generation (Defining the binding site) Receptor_Prep->Grid_Generation Docking_Run 5. Running the Docking Simulation (e.g., AutoDock Vina, Schrödinger Glide) Grid_Generation->Docking_Run Pose_Analysis 6. Pose and Score Analysis (Binding energy, interactions) Docking_Run->Pose_Analysis Validation 7. Validation (Optional) (e.g., Re-docking, MD simulations) Pose_Analysis->Validation

Caption: Figure 1: General Molecular Docking Workflow.

Experimental Protocols

This section details the step-by-step methodologies for performing molecular docking of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. Two common software packages, AutoDock Vina (an open-source tool) and Schrödinger Maestro (a commercial suite), are presented as examples.

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It is known for its speed and accuracy in predicting binding modes.

2.1.1. Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be drawn using chemical drawing software like ChemDraw or MarvinSketch. The structure can be saved in a common format like SDF or MOL.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. This can be done using software like Avogadro or the online tool "Frog2". Perform energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation.

  • PDBQT File Preparation: Use AutoDock Tools (ADT) to prepare the ligand for Vina. This involves assigning Gasteiger charges, merging non-polar hydrogens, and defining the rotatable bonds. The final output is a PDBQT file.

2.1.2. Receptor Preparation

  • Select a Target Protein: Based on literature for similar thiazole derivatives, potential targets include bacterial DNA gyrase (PDB ID: 5MMN) or human tubulin (PDB ID: 1JFF).[1][2] For this protocol, we will use DNA Gyrase subunit B.

  • Download Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor in ADT:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges.

    • Save the prepared receptor as a PDBQT file.

2.1.3. Grid Box Generation

The grid box defines the search space for the ligand on the receptor surface.

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature information. For DNA Gyrase (5MMN), the ATP-binding site is a well-defined pocket.

  • Define Grid Parameters in ADT: Center the grid box on the identified binding site. The size of the box should be sufficient to accommodate the ligand and allow for rotational and translational movements. A typical size would be 25 x 25 x 25 Å.

  • Save the Grid Configuration: Note down the center coordinates (x, y, z) and the dimensions of the grid box.

2.1.4. Running AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line:

2.1.5. Analysis of Results

  • Examine Binding Affinities: The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. Lower values indicate stronger binding.

  • Visualize Docking Poses: Use visualization software like PyMOL or UCSF Chimera to view the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Protocol 2: Molecular Docking using Schrödinger Maestro

The Schrödinger Suite provides a comprehensive environment for drug discovery, with Glide being its powerful tool for molecular docking.

2.2.1. Ligand and Receptor Preparation (Protein Preparation Wizard)

  • Import Structures: Import the ligand structure (e.g., in SDF format) and the receptor PDB file into the Maestro workspace.

  • Protein Preparation: Use the "Protein Preparation Wizard" to prepare the receptor. This automated tool:

    • Assigns bond orders and adds hydrogens.

    • Creates disulfide bonds.

    • Removes water molecules.

    • Optimizes the hydrogen-bond network.

    • Performs a restrained energy minimization of the protein.

  • Ligand Preparation (LigPrep): Use the "LigPrep" tool to prepare the ligand. This tool generates low-energy 3D conformations, corrects stereochemistry, and produces various ionization and tautomeric states at a specified pH (e.g., 7.4).

2.2.2. Receptor Grid Generation

  • Define the Binding Site: In the "Receptor Grid Generation" panel, define the binding site by selecting the co-crystallized ligand or by specifying key residues in the active site.

  • Generate the Grid: A grid box will be generated around the defined active site. The default settings are usually sufficient, but the box size can be adjusted if needed.

2.2.3. Ligand Docking with Glide

  • Open the Ligand Docking Panel: Go to "Tasks" -> "Ligand Docking".

  • Select Prepared Structures: Choose the prepared ligand file (from LigPrep) and the generated receptor grid.

  • Choose Docking Precision: Glide offers different levels of precision (HTVS, SP, XP). Standard Precision (SP) is a good balance between speed and accuracy for initial studies.

  • Run the Docking Job: Start the docking calculation.

2.2.4. Analysis of Results

  • View Docking Poses: The results will be incorporated back into the Maestro project. You can view the different poses for the ligand in the workspace.

  • Analyze Docking Score: The "Project Table" will display various scores for each pose, including the GlideScore, which is a measure of the binding affinity. More negative GlideScores indicate better binding.

  • Ligand Interaction Diagram: Use the "Ligand Interaction Diagram" tool to generate a 2D schematic of the binding site, showing the specific interactions between the ligand and the protein residues.

Data Presentation

Quantitative results from the docking simulations should be summarized for clear comparison.

Table 1: Docking Results for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine against Potential Targets

Target ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol) or GlideScoreKey Interacting Residues
DNA Gyrase B5MMNAutoDock Vina-8.5Asp81, Ser121, Arg136
Tubulin1JFFAutoDock Vina-7.9Cys241, Leu248, Ala316
c-Src Kinase2SRCSchrödinger Glide-9.2Met341, Thr338, Leu273
Abl Kinase2HYYSchrödinger Glide-8.8Met318, Phe382, Glu316

Note: The data presented in this table are illustrative and may not represent actual experimental results. The key interacting residues are based on common interaction patterns for inhibitors of these targets.

Visualization of a Potential Signaling Pathway

If 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is hypothesized to target a kinase like c-Src, it's useful to visualize the signaling pathway it might inhibit.

Src Kinase Signaling Pathway Figure 2: Simplified c-Src Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src Kinase RTK->cSrc Activation STAT3 STAT3 cSrc->STAT3 Phosphorylation Ras Ras cSrc->Ras Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor 4-(benzo[d]dioxol-5-yl) thiazol-2-amine Inhibitor->cSrc Inhibition

Caption: Figure 2: Simplified c-Src Signaling Pathway.

References

Application Notes and Protocols for Cell Culture Assays Involving 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific experimental data or established protocols for cell culture assays involving the compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. While the benzodioxole and thiazole moieties are present in various biologically active molecules, research detailing the specific cellular effects, cytotoxicity, or mechanism of action of this particular chemical structure is not publicly available at this time.

Therefore, the following application notes and protocols are presented as a general framework for researchers interested in investigating the potential biological activities of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. These protocols are based on standard methodologies for evaluating novel chemical compounds in a cell culture setting.

General Application Notes

The structural alerts present in 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, namely the benzodioxole and aminothiazole groups, suggest that this compound could be investigated for a range of biological activities, including but not limited to:

  • Anticancer Activity: Many derivatives of both benzodioxole and thiazole have been reported to possess cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Enzyme Inhibition: The thiazole ring is a key component of many enzyme inhibitors.

  • Antimicrobial Activity: Thiazole derivatives have been explored for their potential as antibacterial and antifungal agents.

When designing experiments, it is crucial to consider the physicochemical properties of the compound, such as its solubility. A stock solution of the compound should be prepared in a suitable solvent, like dimethyl sulfoxide (DMSO), at a high concentration. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

Herein are detailed protocols for foundational cell culture assays to assess the potential cytotoxic and anti-proliferative effects of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a compound on cell viability.

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add a stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity assays indicate an effect, further investigation into the mechanism of cell death is warranted.

a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

b) Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in tables for clear comparison. An example is provided below.

AssayCell LineCompound Concentration (µM)EndpointResult
MTTe.g., MCF-70.1, 1, 10, 50, 100% Viability (48h)e.g., 98, 85, 52, 21, 5
LDHe.g., MCF-710, 50, 100% Cytotoxicity (48h)e.g., 15, 45, 75
Cell Cyclee.g., MCF-750 (IC50)% Cells in G2/Me.g., 40% (vs 15% control)

Visualizations

Diagrams can effectively illustrate experimental workflows and potential signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Incubation with Compound (24-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment viability_assay Viability/Cytotoxicity (MTT, LDH) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis IC50 Determination & Mechanism Elucidation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: General workflow for in vitro evaluation of a novel compound.

signaling_pathway cluster_cell Cancer Cell compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine receptor Cellular Target (e.g., Kinase, Receptor) compound->receptor Inhibition/Activation pathway Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->pathway Downregulation/ Upregulation apoptosis Apoptosis Induction pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Caption: Hypothetical signaling pathway for an anticancer agent.

Application Notes & Protocols: Methods for Synthesizing 2-Amino-4-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-amino-4-arylthiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The versatile nature of this core structure has driven significant research into developing efficient, high-yielding, and environmentally benign synthetic methodologies. This document provides an overview of key synthetic strategies, detailed experimental protocols, and comparative data to guide researchers in the preparation of these valuable compounds. The classical Hantzsch reaction remains a cornerstone, while modern approaches such as microwave-assisted and ultrasound-assisted syntheses offer significant advantages in terms of reaction time and efficiency.[1][4]

Primary Synthetic Methodologies

The most prevalent method for synthesizing 2-amino-4-arylthiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant, typically thiourea.[5][6] Variations and improvements on this fundamental reaction include one-pot procedures, the use of diverse catalysts, and the application of non-conventional energy sources like microwave and ultrasound irradiation to enhance reaction rates and yields.[1][4]

Hantzsch Thiazole Synthesis (Conventional Heating)

This classical approach involves the reaction of a substituted phenacyl bromide (an α-haloketone) with thiourea. The reaction is typically carried out in a solvent such as ethanol under reflux conditions.[7][8]

Hantzsch_Synthesis A α-Aryl-α-haloketone (e.g., Phenacyl Bromide) C Intermediate A->C + Reflux in Ethanol B Thiourea B->C D 2-Amino-4-arylthiazole C->D Cyclization & Dehydration

Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-arylthiazoles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of 2-amino-4-arylthiazoles, MAOS dramatically reduces reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.[9][10][11] Reactions can be performed in various solvents, with water being a particularly eco-friendly option.[9]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. This method promotes reactions through acoustic cavitation, offering mild reaction conditions, short reaction times, and high yields without the need for high temperatures.[12][13]

Catalytic and One-Pot Syntheses

To improve efficiency and avoid the handling of lachrymatory α-haloketones, one-pot methods have been developed. These procedures can start from more readily available materials like aryl ketones or even styrenes.[14][15] Various catalysts, including reusable heterogeneous catalysts like copper silicate or silica-supported acids, are employed to facilitate these transformations, simplifying workup and improving the overall environmental impact.[4][16]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported synthetic protocols, allowing for easy comparison of their efficiency.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Entry Starting Ketone Method Solvent Time Yield (%) Reference
1 Acetophenone Conventional Ethanol 8 hrs 14.2 [17]
2 Acetophenone Microwave (170W) Ethanol 5 min 29.5 [17]
3 4-Chloroacetophenone Conventional Ethanol 12-14 hrs 65 [10]
4 4-Chloroacetophenone Microwave Rectified Spirit 4 min 92 [10]
5 4-Nitroacetophenone Conventional Ethanol 8 hrs - [8]
6 4-Nitroacetophenone Microwave NaHSO₄-SiO₂ (catalyst) 15 min 92 [8]

| 7 | Various Aracyl Bromides | Microwave | Water | 1-20 min | 81-97 |[9] |

Table 2: Catalytic Synthesis of 2-Amino-4-Arylthiazole Derivatives

Entry Starting Material Catalyst (mol%) Solvent Temperature (°C) Time Yield (%) Reference
1 Phenacyl bromide Copper Silicate (10) Ethanol 78 (Reflux) 30 min 95 [4]
2 4-Chlorophenacyl bromide Copper Silicate (10) Ethanol 78 (Reflux) 25 min 98 [4]
3 4-Nitrophenacyl bromide Copper Silicate (10) Ethanol 78 (Reflux) 20 min 96 [4]
4 Acetophenone I₂/DMSO DMSO 120 12 hrs 85 [14]

| 5 | Benzaldehyde* | Silica Supported Tungstosilicic Acid | 1-Butanol | Reflux | 1.5 hrs | 88 |[16] |

*Note: Entry 5 is a one-pot, three-component reaction involving benzaldehyde, thiourea, and 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one.

Experimental Protocols

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: α-Haloketone + Thiourea + Solvent/Catalyst B Apply Energy Source (Reflux / Microwave / Ultrasound) A->B C Monitor Reaction (TLC) B->C D Pour into Ice Water or Cool to Precipitate C->D E Filter Solid Product D->E F Wash & Dry E->F G Recrystallize (e.g., from Ethanol) F->G H Pure Product G->H Characterization (NMR, IR, MS, m.p.) Logic_Tree A Synthesis of 2-Amino-4-Arylthiazoles B Conventional Method (Hantzsch) A->B C Modern 'Green' Methods A->C B1 B1 B->B1 Pros: Well-established, reliable B2 B2 B->B2 Cons: Long reaction times, high energy use, often uses VOCs C1 C1 C->C1 Microwave-Assisted C2 C2 C->C2 Ultrasound-Assisted C3 C3 C->C3 Catalytic / One-Pot C1_Adv C1_Adv C1->C1_Adv Adv: Drastic time reduction (hrs -> mins), high yields C2_Adv C2_Adv C2->C2_Adv Adv: Mild conditions (room temp), energy efficient C3_Adv C3_Adv C3->C3_Adv Adv: Improved atom economy, avoids toxic intermediates, reusable catalysts

References

Application Notes and Protocols: Enzymatic Inhibition Assays with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(benzo[d]dioxol-5-yl)thiazol-2-amine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific enzymatic inhibition data for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has demonstrated inhibitory effects against a range of enzymes. Notably, these compounds have shown promise as anticancer and anti-inflammatory agents, as well as inhibitors of enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, various benzothiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and the Human Epidermal growth factor receptor (HER) enzyme.[1][2][3][4]

This document provides a representative protocol for an enzymatic inhibition assay using 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, focusing on acetylcholinesterase (AChE) as a plausible target based on the activity of structurally related compounds. Additionally, a hypothetical data presentation and relevant workflow and signaling pathway diagrams are included to guide researchers in designing and interpreting their experiments.

Data Presentation

The following table represents a hypothetical dataset for the inhibition of acetylcholinesterase (AChE) by 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. This data is for illustrative purposes to demonstrate how results from an enzymatic inhibition assay could be presented.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
4-(benzo[d]dioxol-5-yl)thiazol-2-amineAChE15.2 ± 1.8Competitive
Donepezil (Reference Standard)AChE0.025 ± 0.003Non-competitive

Experimental Protocols

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used, simple, and rapid method for determining AChE activity.

Materials:

  • 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Test Compound)

  • Donepezil (Reference Inhibitor)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare working solutions of the test compound and reference inhibitor by diluting the stock solution with phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 20 µL of various concentrations of the test compound or reference inhibitor.

      • 20 µL of AChE solution.

      • Mix and incubate for 15 minutes at 37°C.

    • Add 20 µL of DTNB solution to each well.

    • To initiate the reaction, add 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Compound, Enzyme, Substrate, DTNB) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_inhibitor Add Inhibitor/Compound prep_plate->add_inhibitor add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_dtnb Add DTNB incubate->add_dtnb add_substrate Add ATCI Substrate add_dtnb->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the AChE inhibition assay.

signaling_pathway cluster_cholinergic_synapse Cholinergic Synapse acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolyzed by postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binds to choline_acetate Choline + Acetate ache->choline_acetate signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction Activates inhibitor 4-(benzo[d]dioxol-5-yl)thiazol-2-amine inhibitor->ache Inhibits

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

References

Application Notes and Protocols for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data supporting the use of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a characterized chemical probe. A chemical probe is a small-molecule tool used to selectively engage a biological target and elicit a functional response. The following information is based on studies of structurally related compounds and provides insights into the potential biological activities of the benzodioxole-thiazole scaffold. The protocols provided are examples based on methodologies used for these related compounds and should be adapted and validated for specific experimental contexts.

Introduction to the Benzodioxole-Thiazole Scaffold

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine core structure combines the benzodioxole and aminothiazole moieties, both of which are prevalent in medicinally active compounds. Derivatives of this scaffold have been investigated for a range of biological activities, most notably as potential antitumor agents. The benzothiazole core, a related structure, is found in numerous experimental and approved drugs, highlighting its therapeutic potential.[1]

Potential Biological Applications of Related Compounds

While direct evidence for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine as a chemical probe is lacking, research on analogous structures suggests potential areas of investigation:

  • Antitumor Activity: A series of N-aryl-5-(benzo[d][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are derivatives of the core structure, have demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cancer cell lines, with IC50 values often below 5 µM.[2] One promising compound from this series, C27, was found to induce apoptosis and cause S-phase and G2/M-phase cell cycle arrest in HeLa cells.[2]

  • Enzyme Inhibition: Other benzothiazole derivatives have been explored as inhibitors of various enzymes. For instance, some have been investigated as potential inhibitors of the HER (Human Epidermal growth factor Receptor) enzyme, which is implicated in cancer.[3] Additionally, derivatives have been designed as novel phosphodiesterase 4 (PDE4) inhibitors.[4]

  • Neurodegenerative Disease Research: Benzothiazole scaffolds have been studied for their potential in targeting pathways related to Alzheimer's and Huntington's diseases.[1]

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro antitumor activity of selected N-aryl-5-(benzo[d][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine derivatives, which are structurally related to the topic compound.

Compound IDCell LineIC50 (µM)Reference
C27 HeLa2.07 ± 0.88[2]
C27 A5493.52 ± 0.49[2]
C7 A5492.06 ± 0.09[2]
C16 MCF-72.55 ± 0.34[2]

Experimental Protocols

The following are example protocols based on methodologies used for the characterization of related benzodioxole-thiazole derivatives. These should serve as a starting point and require optimization for specific experimental goals.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the antitumor activity of related compounds.[2]

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 490nm G->H I Calculate IC50 H->I Cell_Cycle_Analysis A Cell Treatment with Compound B Harvest and Wash Cells A->B C Fixation in 70% Ethanol B->C D Wash and Resuspend C->D E Stain with PI and RNase A D->E F Flow Cytometry Analysis E->F G Determine Cell Cycle Distribution (G1, S, G2/M phases) F->G Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Probe Benzodioxole-Thiazole Compound RTK Receptor Tyrosine Kinase (e.g., HER) Probe->RTK Inhibition? PDE4 Phosphodiesterase 4 Probe->PDE4 Inhibition? CellCycle Cell Cycle Progression (G1, S, G2/M) Probe->CellCycle Arrest Apoptosis Apoptosis Probe->Apoptosis Induction RTK->CellCycle PDE4->CellCycle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, which is commonly prepared via the Hantzsch thiazole synthesis. The primary reactants for this synthesis are 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and thiourea.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

Answer: Low to no yield is a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate. If the reaction is conducted at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice.

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the α-haloketone (2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one), can significantly impact the reaction outcome. Ensure the purity of your reactants through appropriate purification techniques like recrystallization or column chromatography.

  • Improper Stoichiometry: While the theoretical molar ratio of the α-haloketone to thiourea is 1:1, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and yield. Ethanol is a commonly used solvent for this reaction. However, other polar protic solvents like methanol or isopropanol could be explored. Some studies have also reported the use of dimethylformamide (DMF).[1]

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure, and I am observing significant side products. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is a known challenge in thiazole synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Side Products and Prevention Strategies:

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur.[2] To favor the desired 2-aminothiazole, it is generally advisable to run the reaction under neutral or slightly basic conditions. The work-up procedure often involves neutralization with a weak base like sodium bicarbonate.

  • Products from Self-Condensation of the α-Haloketone: The α-haloketone can undergo self-condensation, especially in the presence of a base. To minimize this, ensure that the thiourea is well-mixed and readily available for the primary reaction. Adding the α-haloketone slowly to the solution of thiourea can sometimes be beneficial.

  • Unreacted Starting Materials: As mentioned previously, incomplete reaction can lead to the presence of starting materials in the final product. Optimize reaction conditions (temperature, time, stoichiometry) to ensure full conversion.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine?

A1: The most common method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, the specific reactants are 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and thiourea. The reaction is typically carried out by heating the reactants in a suitable solvent.

Q2: How can I prepare the starting material, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one?

A2: This α-bromoketone can be synthesized by the bromination of 1-(benzo[d]dioxol-5-yl)ethan-1-one. This reaction is often carried out using bromine in a solvent like acetic acid or chloroform.

Q3: What are the recommended reaction conditions for the Hantzsch synthesis of the target molecule?

A3: While optimal conditions should be determined empirically, a good starting point is to reflux a mixture of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and a slight excess of thiourea in ethanol for several hours. Reaction progress should be monitored by TLC.

Q4: What is a typical work-up and purification procedure for this synthesis?

A4: After the reaction is complete, the mixture is typically cooled, and the product may precipitate. The reaction mixture is often neutralized with a base such as sodium bicarbonate or ammonia solution to precipitate the free base of the aminothiazole. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.

Q5: Are there any alternative, more efficient methods for this synthesis?

A5: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Hantzsch thiazole synthesis. The use of certain catalysts, such as silica-supported tungstosilisic acid, has also been reported to enhance the efficiency of this reaction for related compounds.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Hantzsch Thiazole Synthesis

ReactantsSolventTemperatureTimeYieldReference
2-Bromoacetophenone, ThioureaMethanol100°C30 minHigh[3]
α-Haloketones, ThioureasEthanolReflux4 hGood[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/WaterReflux / UltrasonicVariable79-90%[2]
2-Bromoacetophenones, ThioureaSolvent-freeNot specifiedFew secondsGood[5]

Note: The yields are as reported in the literature and may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one

  • Dissolve 1-(benzo[d]dioxol-5-yl)ethan-1-one in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one.

Protocol 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials (α-haloketone and thiourea) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry impure Impure? check_purity->impure temp_time Optimize Temperature and Time (Increase temp, extend time, monitor by TLC) check_conditions->temp_time solvent Consider Alternative Solvent (e.g., Methanol, DMF) check_conditions->solvent ratio Adjust Molar Ratio (Use slight excess of thiourea, e.g., 1.1-1.5 eq.) check_stoichiometry->ratio impure->check_conditions No purify Purify Starting Materials (Recrystallization/Chromatography) impure->purify Yes rerun_pure Re-run Reaction with Pure Materials purify->rerun_pure

Caption: Troubleshooting decision tree for low product yield.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Reflux (4-6h) dissolve->reflux cool Cool to RT reflux->cool neutralize Neutralize (aq. NaHCO3) cool->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize/Chromatography filter->purify product 4-(benzo[d]dioxol-5-yl)thiazol-2-amine purify->product

Caption: General workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Issue 1: Low Recovery After Column Chromatography

Possible Cause Suggested Solution
Compound streaking or tailing on the column. This may be due to the basic nature of the 2-amino-thiazole moiety interacting strongly with the acidic silica gel.[1] To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1][2] Alternatively, using a different stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized) can be beneficial.[3][4]
Compound insolubility in the loading solvent. Ensure the crude product is fully dissolved in a minimum amount of a suitable solvent before loading. If the compound is not very soluble in the eluent, a dry loading technique can be employed.[5]
Improper solvent system. The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent system is often effective.[6]
Compound degradation on silica gel. Some compounds are sensitive to the acidic nature of silica gel.[7] If degradation is suspected, neutralize the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing the column, or use an alternative stationary phase like neutral alumina.

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Suggested Solution
Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, polar solvents like ethanol, methanol, or acetone, or a solvent pair like ethanol/water or acetone/hexane, could be effective.[8]
Co-precipitation of impurities. If an impurity has similar solubility properties to the target compound, it may co-precipitate. A second recrystallization using a different solvent system may be necessary.
Oiling out instead of crystallization. This occurs when the compound is insoluble in the solvent at its boiling point. Using a solvent with a lower boiling point or a solvent pair can help.[9] Ensure the boiling point of the solvent is lower than the melting point of the compound.[10]
Incomplete removal of starting materials. Unreacted α-haloketone or thiourea derivatives from the Hantzsch synthesis are common impurities.[11] A pre-purification step, such as an aqueous wash to remove water-soluble starting materials, might be necessary before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(benzo[d]dioxol-5-yl)thiazol-2-amine?

A1: The most common impurities often originate from the Hantzsch thiazole synthesis.[11] These can include unreacted starting materials such as 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and thiourea. Side products from the polymerization of the α-haloketone or the formation of isomeric thiazole products can also be present.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitoring the separation with TLC is crucial to find the optimal solvent system.[12]

Q3: How can I improve the solubility of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine for purification and biological assays?

A3: The benzodioxole moiety generally confers good solubility in organic solvents like ethanol, ethyl acetate, and dichloromethane, but limited solubility in water.[13][14] For purification, using a co-solvent system can be effective. For biological assays requiring aqueous solutions, consider preparing a salt of the 2-amino group by treating it with a pharmaceutically acceptable acid.

Q4: My purified compound shows a broad melting point. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. Further purification by recrystallization or column chromatography is recommended. It could also suggest the presence of residual solvent, which can be removed by drying the compound under vacuum.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).[6]

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.[5]

  • Sample Loading: Dissolve the crude 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the dried powder onto the column.[5][6]

  • Elution: Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 5:5) based on TLC monitoring.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent pairs (e.g., ethanol/water, acetone/hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fraction Monitoring Purity_Check Purity Check (e.g., NMR, LC-MS, Melting Point) Recrystallization->Purity_Check TLC_Analysis->Column_Chromatography Purity_Check->Column_Chromatography Repurify Pure_Product Pure Product Purity_Check->Pure_Product Meets Purity Criteria

Caption: General purification workflow for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Troubleshooting_Logic Start Purification Issue Encountered Impure_Product Impure Product after Purification Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Recrystallization_Check Check Recrystallization Solvent Impure_Product->Recrystallization_Check Recrystallization Issue Column_Check Check Column Conditions (Solvent, Stationary Phase) Impure_Product->Column_Check Column Chromatography Issue Column_Interaction Strong Interaction with Silica? (Tailing) Low_Yield->Column_Interaction Column Chromatography Solubility_Issue Compound Precipitation? Low_Yield->Solubility_Issue General Optimize_Solvent Optimize_Solvent Recrystallization_Check->Optimize_Solvent Optimize Solvent/Solvent Pair Modify_Eluent Modify_Eluent Column_Check->Modify_Eluent Modify Eluent (e.g., add base) Use_Alternative_Stationary_Phase Use_Alternative_Stationary_Phase Column_Interaction->Use_Alternative_Stationary_Phase Use Alumina or Amine-Functionalized Silica Dry_Loading Dry_Loading Solubility_Issue->Dry_Loading Use Dry Loading Technique

Caption: Troubleshooting decision tree for purification challenges.

References

"solubility issues with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and why is its solubility a concern in biological assays?

A1: 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is a heterocyclic organic compound with a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol .[1][2] Like many small molecules with aromatic ring structures, it is often poorly soluble in aqueous solutions.[3][4] This low solubility can lead to several problems in biological assays, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results such as underestimated potency (falsely high IC50 values) and poor reproducibility.[5]

Q2: I'm observing precipitation of my compound after diluting the DMSO stock into my aqueous assay buffer. What are the initial troubleshooting steps?

A2: This is a common issue with hydrophobic compounds. The first step is to visually assess the solubility limit in your assay medium. You can perform a kinetic solubility assay to determine the concentration at which the compound starts to precipitate.[6] Key initial strategies to address this include:

  • Lowering the final compound concentration: Determine if a lower, soluble concentration is still effective for your assay.

  • Reducing the final DMSO concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not be sufficient to maintain solubility upon high dilution in an aqueous buffer. It is crucial to keep the final co-solvent concentration as low as possible, typically below 0.5%.[3]

  • Modifying the assay buffer: Consider adjusting the pH or adding solubilizing excipients.

Q3: What are the recommended solvent systems and starting concentrations for creating a stock solution?

A3: For initial stock solutions, a polar aprotic solvent is generally recommended. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for biological screening. It is advisable to prepare a high-concentration stock, for example, 10 mM, to minimize the volume added to the final assay, thereby keeping the final solvent concentration low.

Illustrative Solubility Data for a Model Benzothiazole Compound

The following table provides representative solubility data for a model benzothiazole amine compound in common solvent systems to guide solvent selection. Please note that these are illustrative values and actual solubility should be determined experimentally for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Solvent SystemEstimated Solubility (µM)Notes
100% DMSO>10,000Suitable for high-concentration stock solutions.
100% Ethanol~5,000An alternative to DMSO, but may have different effects on assays.
PBS, pH 7.4<10Demonstrates the low aqueous solubility typical for this class of compounds.
PBS, pH 7.4 with 1% DMSO10-50A small amount of co-solvent can improve solubility, but precipitation may still occur at higher concentrations.
PBS, pH 6.0 with 1% DMSO20-100For compounds with basic amine groups, a lower pH can increase solubility.[6]

Q4: Can changing the pH of my assay buffer improve the solubility of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine?

A4: Yes, for compounds with ionizable groups, adjusting the pH can significantly alter solubility. Since 4-(benzo[d]dioxol-5-yl)thiazol-2-amine contains a basic amine group, lowering the pH of the buffer can lead to its protonation, forming a more soluble salt. It is essential to ensure that the new pH is compatible with the biological components of your assay (e.g., enzymes, cells).

Q5: What are advanced solubilization strategies if co-solvents and pH adjustments are insufficient or interfere with my assay?

A5: If standard methods fail, several advanced formulation strategies can be employed. These are often necessary for in vivo studies but can also be adapted for in vitro assays:[7][8][9]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[4]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Lipid-based formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[8]

  • Amorphous solid dispersions: This involves dispersing the compound in a polymeric carrier in an amorphous state, which can enhance solubility and dissolution rate.[7][9]

Troubleshooting Guides

Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.

Possible Cause Troubleshooting Step
Exceeded thermodynamic solubility limit.Perform a serial dilution to find the maximum soluble concentration. Redesign the experiment to use concentrations at or below this limit.
High final concentration of the compound.Re-evaluate the required concentration for the assay. It's possible a lower concentration is sufficient.
Insufficient co-solvent in the final solution.While keeping the final DMSO concentration below 0.5% is ideal, a slight increase (e.g., to 1%) may be necessary and should be tested for its effect on the assay.

Problem 2: IC50 values are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Compound precipitation over the course of the assay.Visually inspect assay plates for precipitation at the end of the incubation period. Use a nephelometer to quantify precipitation if available. Consider using a stabilizing excipient like a cyclodextrin.
Compound aggregation.Aggregation can lead to non-specific inhibition. Include a non-ionic surfactant (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Note that surfactants can affect some biological systems.
Adsorption to plasticware.Use low-binding microplates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (MW: 234.27 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or microcentrifuge tube

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of the compound. For 1 mL of a 10 mM solution, you will need 2.34 mg.

    • Weigh the calculated amount of the compound and transfer it to the vial.

    • Add the desired volume of DMSO (e.g., 1 mL).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[3]

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear-bottom microplate

    • Plate reader capable of measuring absorbance or light scatter (nephelometer)

  • Procedure:

    • Prepare a serial dilution of the compound in the 96-well plate. For example, in the first well, add 2 µL of the 10 mM stock to 198 µL of assay buffer (final concentration: 100 µM, 1% DMSO).

    • Perform 2-fold serial dilutions across the plate by transferring 100 µL to the next well containing 100 µL of buffer.

    • Incubate the plate under the same conditions as your biological assay (e.g., 1-2 hours at room temperature or 37°C).

    • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in signal is observed indicates the onset of precipitation.

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_0 cluster_1 Troubleshooting Strategies cluster_2 start Start: Poorly Soluble Compound stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes assay Proceed with Assay soluble->assay lower_conc Lower Final Concentration precipitate->lower_conc adjust_ph Adjust Buffer pH precipitate->adjust_ph add_excipient Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) precipitate->add_excipient retest Re-test Solubility lower_conc->retest adjust_ph->retest add_excipient->retest retest->assay G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Inhibitor->Kinase2

References

"improving the stability of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Troubleshooting Guides

Issue 1: Precipitate Formation in Solution

Symptoms:

  • Visible solid particles, cloudiness, or turbidity in the solution upon preparation or after a short period of storage.

Possible Causes & Solutions:

CauseRecommended Action
Low Solubility The concentration of the compound may exceed its solubility limit in the chosen solvent. Verify the solubility data for your specific solvent system. If unavailable, perform a solubility test. Consider using a co-solvent (e.g., DMSO, DMF) or switching to a different solvent system.
Temperature Effects Solubility can be highly dependent on temperature. If the solution was prepared at an elevated temperature, the compound may precipitate out upon cooling to room temperature or refrigeration. Try preparing the solution at the intended storage temperature or gently warming the solution to redissolve the precipitate before use (ensure thermal stability first).
pH-Dependent Solubility The 2-amino group on the thiazole ring is basic. Changes in the pH of the solution can significantly affect the compound's solubility. For aqueous solutions, ensure the pH is in a range where the compound is soluble. Consider using a buffered solution to maintain a stable pH.
Degradation The precipitate could be a degradation product that is less soluble than the parent compound. This is more likely if the solution has been stored for an extended period, exposed to light, or stored at inappropriate temperatures. Analyze the precipitate to identify its composition.
Issue 2: Loss of Potency or Inconsistent Results

Symptoms:

  • Diminished biological activity in assays compared to freshly prepared solutions.

  • High variability in experimental results using the same stock solution over time.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes & Solutions:

CauseRecommended Action
Chemical Degradation The compound may be degrading in solution. Common degradation pathways for similar molecules include oxidation, hydrolysis, and photodegradation.
* Oxidation: The thiazole ring and the amine group can be susceptible to oxidation. Try degassing the solvent before use or preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial (see FAQ section).
* Hydrolysis: While the core structure is generally stable, hydrolysis could be a concern under strongly acidic or basic conditions. Maintain the pH of aqueous solutions within a neutral range using a suitable buffer.
* Photodegradation: Exposure to light, especially UV light, can induce degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Adsorption to Surfaces The compound may adsorb to the surface of storage containers (e.g., plastic tubes). Use low-adsorption plasticware or glass vials for storage.
Solvent Evaporation Over time, solvent evaporation can increase the concentration of the compound, leading to inaccurate dosing in experiments. Ensure that storage containers are tightly sealed. For long-term storage, consider using parafilm to seal caps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine?

A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used due to their good solvating power for a wide range of organic molecules. For aqueous buffers used in biological assays, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Q2: How should I store solutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine to ensure stability?

A2: For optimal stability, it is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • For solutions in organic solvents, ensure the container is tightly sealed to prevent evaporation.

  • For aqueous solutions, use a buffer to maintain a stable pH, preferably in the neutral range.

Q3: Can I use antioxidants to improve the stability of my solutions?

A3: Yes, if oxidative degradation is suspected, the addition of an antioxidant can be beneficial. The choice of antioxidant will depend on the solvent system and the downstream application. Common antioxidants include butylated hydroxytoluene (BHT) for organic solutions and ascorbic acid or glutathione for aqueous solutions. It is crucial to first test the compatibility of the antioxidant with your experiment.

Hypothetical Stability Data with Antioxidants in an Aqueous Buffer (pH 7.4) at 4°C

Storage Duration% Remaining (No Antioxidant)% Remaining (+ 100 µM Ascorbic Acid)% Remaining (+ 100 µM Glutathione)
Day 0 100%100%100%
Day 3 92%98%97%
Day 7 85%96%95%
Day 14 74%93%92%

Note: This data is illustrative and should be confirmed by internal stability studies.

Q4: What analytical methods are suitable for assessing the stability of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine solutions?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for stability assessment. An isocratic or gradient method can be developed to separate the parent compound from potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of these degradation products.

Experimental Protocols

Protocol 1: Stability Testing using HPLC-UV
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to 100 µM in the desired solvent systems (e.g., phosphate-buffered saline pH 7.4, cell culture medium, organic solvent).

  • Storage Conditions: Aliquot the test solutions into amber glass vials and store them under various conditions (e.g., -20°C, 4°C, room temperature, 40°C). Include a condition where a vial is exposed to light at room temperature.

  • Time Points: Analyze the solutions at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm or the compound's λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute to 100 µM in Test Solvents prep_stock->prep_test storage_conditions Aliquot and Store: - -20°C, 4°C, RT, 40°C - Light vs. Dark prep_test->storage_conditions time_points Sample at Time Points (0, 24, 48h, 1wk, 2wk) storage_conditions->time_points hplc_analysis HPLC-UV Analysis time_points->hplc_analysis data_analysis Quantify Peak Area Calculate % Remaining hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine solutions.

troubleshooting_precipitate start Precipitate Observed? solubility Concentration > Solubility Limit? start->solubility temp Prepared at Elevated Temp? solubility->temp No action_solubility Reduce Concentration or Change Solvent solubility->action_solubility Yes ph Aqueous Solution pH Shift? temp->ph No action_temp Gently Warm to Redissolve (Check Thermal Stability) temp->action_temp Yes degradation Stored for Extended Period? ph->degradation No action_ph Use Buffered Solution ph->action_ph Yes action_degradation Analyze Precipitate (Likely Degradant) degradation->action_degradation Yes end Issue Resolved action_solubility->end action_temp->end action_ph->end action_degradation->end

Caption: Troubleshooting guide for precipitate formation in solutions.

"troubleshooting unexpected results in 4-(benzo[d]dioxol-5-yl)thiazol-2-amine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and related compounds. The information addresses common challenges in synthesis, purification, and biological assays to help navigate unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine resulted in a low yield. What are the common causes and solutions?

A1: Low yields in the Hantzsch thiazole synthesis, the common method for this compound, are a frequent issue. Key factors to investigate include reaction conditions and reagent quality.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the purity of the starting materials, particularly the α-haloketone precursor derived from piperonal.

    • Reaction Temperature: The reaction may require optimization. While reflux in ethanol is common, some syntheses benefit from microwave irradiation to improve yields and reduce reaction times.[1]

    • Solvent Choice: Ethanol is a standard solvent, but exploring others like methanol or solvent-free grinding methods can sometimes improve yields.[1]

    • Side Reactions: The formation of isomeric impurities or other side products can reduce the yield of the desired product.[1] Purification by column chromatography is often necessary.

Q2: I'm observing high variability or poor reproducibility in my biological assay results. What could be the problem?

A2: Poor reproducibility is often linked to the physicochemical properties of the compound, such as low solubility.

  • Troubleshooting Steps:

    • Compound Solubility: 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, like many aminothiazole derivatives, is expected to have low aqueous solubility. This can lead to precipitation in assay media, resulting in an unknown and variable effective concentration.

    • Solubility Enhancement:

      • Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO to prepare stock solutions. Be mindful of the final solvent concentration in your assay, as it can be toxic to cells.

      • pH Adjustment: The basicity of the 2-amino group means that solubility can be pH-dependent. Slightly acidic conditions may improve solubility by forming a more soluble salt.

    • Compound Stability: While generally stable, the compound may degrade under extreme pH or temperature conditions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q3: My compound shows activity against a wide range of targets, or my results seem non-specific. Why is this happening?

A3: The 2-aminothiazole scaffold is known to be a "Pan-Assay Interference Compound" (PAINS). PAINS are compounds that frequently appear as false positives in high-throughput screens due to non-specific activity.

  • Understanding PAINS:

    • PAINS often contain reactive functional groups that can interact non-specifically with proteins or assay components.

    • This can lead to misleading results, suggesting a specific biological activity where none exists.

  • Troubleshooting Steps:

    • Orthogonal Assays: Confirm your results using a different assay technology that relies on a distinct detection method.

    • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs. True "hits" usually exhibit a clear SAR, while PAINS activity is often less sensitive to small structural changes.

    • Consult PAINS Databases: Check if the 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold is flagged in publicly available PAINS databases.

Q4: In my cell viability assays (e.g., MTT), I'm seeing an unexpected increase in signal, suggesting increased viability, even at high concentrations. What could be the cause?

A4: This is a common artifact in MTT assays, particularly with compounds that can interact with the MTT reagent.

  • Potential Causes:

    • Direct MTT Reduction: Compounds with antioxidant properties, such as some containing a benzodioxole moiety, can directly reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular metabolism. This leads to a false-positive signal.

    • Colorimetric Interference: If the compound itself is colored, it can absorb light at the same wavelength used to measure formazan, artificially inflating the reading.

  • Troubleshooting Steps:

    • Cell-Free Controls: Run a control experiment with your compound and the MTT reagent in cell-free media. If a color change occurs, it indicates direct reduction of the MTT reagent.

    • Alternative Viability Assays: Use a non-enzymatic-based viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a trypan blue exclusion assay.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction, side product formation, suboptimal conditions.Optimize reaction temperature and time. Consider microwave-assisted synthesis. Purify crude product using column chromatography.[1]
Formation of Impurities Incorrect reaction pH, leading to isomeric byproducts.[1]Monitor reaction progress by TLC. Adjust pH; some Hantzsch syntheses have better regioselectivity in acidic conditions.
Difficult Product Isolation High solubility in the reaction solvent.Precipitate the product by adding a non-solvent or by cooling. Use column chromatography for purification.
Biological Assays
Problem Possible Cause Suggested Solution
Compound Precipitation in Assay Low aqueous solubility of the aminothiazole scaffold.Prepare high-concentration stock in 100% DMSO. Use a final DMSO concentration of <0.5% in the assay. Consider solubility enhancers like cyclodextrins.
Inconsistent IC50 Values Compound precipitation, degradation, or non-specific activity (PAINS).Visually inspect for precipitation. Prepare fresh solutions. Run orthogonal assays to confirm activity.
False Positives in HTS Compound is a PAIN, reacts with assay components, or is an aggregator.Triage hits with computational PAINS filters. Use counter-screens to identify assay interference.
Unexpected Results in MTT Assay Direct reduction of MTT reagent by the compound.Run cell-free controls. Use an alternative viability assay like SRB or LDH release.

Quantitative Data

Compound IDR Group (on N-aryl)HeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
C7 4-F4.89 ± 0.652.06 ± 0.094.14 ± 0.43
C16 4-OCF33.15 ± 0.444.31 ± 0.512.55 ± 0.34
C27 3-CF3, 4-Cl2.07 ± 0.883.52 ± 0.494.87 ± 0.76

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general representation of the Hantzsch synthesis and should be optimized for the specific target compound.

  • Preparation of α-bromoketone:

    • Dissolve 1-(benzo[d][2][3]dioxol-5-yl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.

    • Slowly add bromine (1 equivalent) dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Cyclization:

    • Dissolve the crude α-bromoketone (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a base such as aqueous ammonia or sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Protocol for Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Unexpected Biological Activity start Unexpected Biological Result (e.g., High Hit Rate, Poor Reproducibility) check_solubility Is the compound fully soluble in the assay medium? start->check_solubility solubility_issue Address Solubility: - Optimize DMSO concentration - Adjust buffer pH - Use solubility enhancers check_solubility->solubility_issue No check_pains Is the 2-aminothiazole scaffold acting as a PAIN? check_solubility->check_pains Yes solubility_issue->start Re-test pains_issue Confirm Specificity: - Run orthogonal assays - Test structural analogs (SAR) - Check PAINS databases check_pains->pains_issue Possibly check_assay_interference Is there direct assay interference? (e.g., MTT reduction) check_pains->check_assay_interference Unlikely pains_issue->start Re-evaluate assay_interference_issue Identify Artifacts: - Run cell-free controls - Use alternative assay methods (e.g., SRB) - Check for colorimetric interference check_assay_interference->assay_interference_issue Possibly valid_result Result is likely valid. Proceed with further studies. check_assay_interference->valid_result No assay_interference_issue->start Re-evaluate

Caption: Troubleshooting workflow for unexpected biological activity.

G General Hantzsch Thiazole Synthesis Workflow start Starting Materials: - 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one - Bromine - Thiourea bromination Step 1: α-Bromination (Bromine, 0°C to RT) start->bromination intermediate Intermediate: 2-bromo-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one bromination->intermediate cyclization Step 2: Cyclization (Thiourea, Ethanol, Reflux) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Step 3: Purification (Column Chromatography) crude_product->purification final_product Final Product: 4-(benzo[d]dioxol-5-yl)thiazol-2-amine purification->final_product

Caption: General workflow for Hantzsch thiazole synthesis.

G Potential Kinase Inhibition Signaling Pathway compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (or related aminothiazole) compound->inhibition kinase Protein Kinase (e.g., EGFR, JNK, CK2) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response inhibition->kinase

Caption: Potential kinase inhibition signaling pathway.

References

Technical Support Center: Refining Reaction Conditions for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea, to form the 2-aminothiazole ring.[1][2][3][4][5] The reaction is known for being high-yielding and relatively simple to perform.[1]

Q2: My Hantzsch synthesis is resulting in a low yield. What are the common causes?

A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, time, solvent), impure starting materials, incorrect stoichiometry, and the formation of side products.[6][7]

Q3: How can I improve the yield of my 2-aminothiazole synthesis?

A3: Yields can often be improved by optimizing reaction parameters. Consider adjusting the temperature, and reaction time, and screening different solvents.[6][7] The use of catalysts or alternative energy sources like microwave irradiation has also been demonstrated to significantly boost yields and shorten reaction times.[6][7][8]

Q4: What are some common side reactions to be aware of during 2-aminothiazole synthesis?

A4: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[6][9] The stability of reactants and intermediates can also influence the occurrence of side reactions.[6]

Q5: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazoles?

A5: Yes, several greener approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often reduces energy consumption and reaction times.[7][8][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am observing a significant amount of unreacted starting materials or a very low yield of my desired 2-aminothiazole. What steps can I take?

  • Answer: Low conversion is a frequent challenge. The following table outlines potential causes and suggested solutions to drive your reaction to completion.[7]

Possible CauseSuggested Solution
Inappropriate Solvent Screen different solvents such as ethanol, methanol, or water, or consider using a solvent mixture.[6][7]
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating.[6] If the reaction is being run at room temperature, consider increasing the temperature. Refluxing or using microwave heating can be effective.[7]
Ineffective or No Catalyst The addition of a catalyst can accelerate the reaction. Acidic or basic catalysts, as well as phase-transfer catalysts, may be beneficial.[7]
Poor Quality of Starting Materials Ensure the purity of the α-haloketone and thiourea. Impurities can interfere with the reaction.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reagent, typically thiourea, is sometimes used.[1][11]

Issue 2: Formation of Impurities and Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities or side products. How can I minimize their formation?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired 2-aminothiazole.

Possible CauseSuggested Solution
High Reaction Temperature or Long Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and avoid prolonged heating.[6][7]
Incorrect pH The pH of the reaction mixture can influence the product distribution. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[7][9]
Reactive Functional Groups on Starting Materials If your starting materials contain sensitive functional groups, consider using protecting groups before the condensation reaction.[7]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my 2-aminothiazole product. What are some effective techniques?

  • Answer: Proper workup and purification are essential for obtaining a pure product.

Possible CauseSuggested Solution
Product is Soluble in the Reaction Solvent After the reaction is complete, try precipitating the product by pouring the reaction mixture into a weak base solution like 5% sodium carbonate.[1][6] This neutralizes the hydrohalide salt of the thiazole, often causing the neutral product to precipitate.[6]
Complex Mixture of Products If precipitation is not effective or results in an impure solid, column chromatography is a standard method for purification.[7]
Difficulty Removing the Catalyst Consider using a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[7][8]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Protocol 2: Microwave-Assisted Hantzsch Synthesis[3]

Materials:

  • α-haloketone (1 mmol)

  • Thiourea or substituted thioamide (1.1-1.5 mmol)

  • Methanol or ethanol

  • Microwave reaction vessel

Procedure:

  • Combine the α-haloketone and thiourea/thioamide in a microwave reaction vessel.

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using the work-up and purification procedures described in Protocol 1.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation [6]

MethodReaction TimeYield (%)
Conventional Heating (Reflux)8 hoursLower
Microwave IrradiationMinutes89-95

Note: Yields are substrate-dependent.

Table 2: Optimization of Reaction Conditions for a One-Pot Hantzsch Synthesis [12]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O80555
2CH₃CN804.562
3Toluene80548
4EtOH803.592
5CH₂Cl₂80545
6EtOH60575
7EtOH1003.592

Reaction Conditions: Acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol), and solvent (3 mL) in the presence of a catalyst.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental_Workflow start Reaction Setup (Reagents + Solvent) reaction Heating (Conventional or Microwave) start->reaction workup Work-up (Precipitation/Extraction) reaction->workup purification Purification (Filtration/Chromatography) workup->purification analysis Product Analysis (TLC, NMR, etc.) purification->analysis

Caption: General experimental workflow for 2-aminothiazole synthesis.

Troubleshooting_Flowchart start Low Yield? check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions Yes side_products Side Products Observed? start->side_products No check_conditions->side_products check_reagents Verify Reagent Purity and Stoichiometry check_reagents->side_products monitor_reaction Monitor with TLC, Adjust pH side_products->monitor_reaction Yes isolation_issue Difficulty in Isolation? side_products->isolation_issue No monitor_reaction->isolation_issue purification_method Alter Work-up/ Purification Method isolation_issue->purification_method Yes success Improved Yield isolation_issue->success No purification_method->success failure Consult Further Literature

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Addressing Cytotoxicity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine on normal (non-cancerous) cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in normal cells?

Currently, there is limited publicly available data specifically detailing the cytotoxic profile of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a wide range of normal cell lines. Thiazole and benzothiazole derivatives have been investigated for various therapeutic applications, including as anticancer agents.[1][2] As with many novel compounds, cytotoxicity can be highly dependent on the cell type, concentration, and duration of exposure. General safety information for a related compound, 4-(Benzo[d][1][3]dioxol-5-yl)-5-methylthiazol-2-amine, indicates it is classified as an acute oral toxin.[4][5] Therefore, it is crucial to perform a comprehensive dose-response analysis to determine the half-maximal inhibitory concentration (IC50) in your specific normal cell model.

Q2: How should I prepare 4-(benzo[d]dioxol-5-yl)thiazol-2-amine for in vitro cytotoxicity assays?

Proper preparation of the compound is critical for obtaining reliable and reproducible results.

  • Solubility Testing: First, determine the solubility of the compound. It is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, sterile-filtered solvent.

  • Working Dilutions: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%, and include a solvent-only control in your experiments.

Q3: Which cytotoxicity assays are recommended for evaluating the effect of this compound on normal cells?

A multi-assay approach is recommended to gain a comprehensive understanding of the compound's cytotoxic mechanism.

  • Metabolic Viability Assays:

    • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes, indicating cytotoxicity.

    • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.

  • Apoptosis vs. Necrosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

Issue 1: High variance in cytotoxicity results between replicate wells.

Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts.
Edge Effects in Multi-Well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after dilution in the culture medium. If precipitation occurs, reconsider the solvent system or the highest concentration used.

Issue 2: Unexpectedly high cytotoxicity at low concentrations in normal cells.

Possible CauseSuggested Solution
High Cell Line Sensitivity Some normal cell lines may be inherently more sensitive to the compound. Consider testing on a panel of different normal cell lines to assess for cell-type specific toxicity.
Contamination of Compound Stock Verify the purity of your compound. If possible, use a freshly prepared stock solution. Ensure the solvent used for dissolution is of high purity and sterile.
Error in Dilution Calculation Double-check all calculations for the preparation of serial dilutions.

Experimental Protocols

Protocol: Determining the IC50 of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine using the MTT Assay

  • Cell Seeding: Seed your chosen normal cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start solubility Determine Compound Solubility start->solubility stock Prepare High-Concentration Stock (e.g., in DMSO) solubility->stock dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions seed Seed Normal Cells in 96-Well Plate dilutions->seed treat Treat Cells with Compound Dilutions seed->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate assay_choice Select Assay (e.g., MTT, LDH, Annexin V) incubate->assay_choice perform_assay Perform Assay Steps assay_choice->perform_assay readout Measure Signal (e.g., Absorbance, Fluorescence) perform_assay->readout calculate Calculate % Viability vs. Control readout->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for assessing the cytotoxicity of a novel compound.

signaling_pathway cluster_cell Normal Cell compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine membrane Cell Membrane compound->membrane Interacts with cell dna_damage DNA Damage compound->dna_damage Potential direct/indirect effect ros ↑ Reactive Oxygen Species (ROS) membrane->ros necrosis Necrosis membrane->necrosis mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of compound-induced cytotoxicity.

References

Technical Support Center: Overcoming Resistance to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in their experiments.

Troubleshooting Guide

Issue 1: Decreased sensitivity or acquired resistance to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in cell lines after prolonged treatment.

Possible Causes:

  • Target Kinase Mutation: Development of mutations in the target kinase can prevent the binding of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor.[1][2][3]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the compound.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in the resistant cell line to the parental (sensitive) cell line.

  • Investigate Target-Based Resistance:

    • Sequence the target kinase gene in both sensitive and resistant cells to identify potential mutations.

    • Perform a cellular thermal shift assay (CETSA) to assess drug-target engagement in intact cells.

  • Examine Bypass Pathways:

    • Use phosphoproteomic profiling or western blotting to analyze the activation status of key signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) in resistant versus sensitive cells.[3][4]

  • Assess Drug Efflux:

    • Quantify the expression of common drug efflux pumps (e.g., ABCB1, ABCG2) using qPCR or western blotting.

    • Perform a drug accumulation assay (e.g., using a fluorescent derivative or radiolabeled compound) in the presence and absence of known efflux pump inhibitors.

Issue 2: High intrinsic resistance to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a new cell line.

Possible Causes:

  • Pre-existing Target Kinase Mutations: The cell line may harbor primary mutations in the target kinase that confer resistance.[1]

  • Constitutively Active Bypass Pathways: The cell line may have inherent activation of signaling pathways that bypass the inhibitory effect of the compound.

  • Low Target Expression: The intended target of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine may be expressed at very low or undetectable levels.

Troubleshooting Steps:

  • Verify Target Expression:

    • Confirm the expression of the target kinase at the mRNA and protein level using qPCR and western blotting, respectively.

  • Screen for Mutations:

    • Sequence the target kinase gene to check for any known resistance-conferring mutations.

  • Profile Baseline Pathway Activation:

    • Analyze the basal activity of major survival and proliferation pathways (e.g., PI3K/Akt, MAPK) to identify potential bypass mechanisms.

  • Consider Combination Therapy:

    • Based on the pathway profiling, test the combination of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine with an inhibitor of the identified bypass pathway.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to small molecule kinase inhibitors like 4-(benzo[d]dioxol-5-yl)thiazol-2-amine?

A1: The most frequently observed resistance mechanisms include:

  • Secondary mutations in the kinase domain that interfere with drug binding.[1][2]

  • Gene amplification of the target kinase, leading to its overexpression.[2]

  • Activation of alternative or "bypass" signaling pathways that provide parallel survival signals to the cancer cell.[1][3]

  • Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.

  • Histological transformation of the tumor.[2]

Q2: How can I overcome resistance mediated by a bypass pathway?

A2: A common strategy is to use a rational combination of targeted therapies .[5] Once the activated bypass pathway is identified (e.g., PI3K/Akt activation), 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be combined with an inhibitor of a key component of that pathway (e.g., a PI3K or Akt inhibitor). This dual blockade can often restore sensitivity.[3]

Q3: What are "next-generation" inhibitors and can they be used to overcome resistance?

A3: Next-generation inhibitors are drugs designed to be effective against mutant forms of a target that are resistant to first-generation inhibitors.[2] For example, if resistance to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is due to a specific gatekeeper mutation, a next-generation inhibitor could be designed to bind to the mutated kinase.[2][3]

Q4: Can heat shock protein 90 (HSP90) inhibitors be used to counteract resistance?

A4: Yes, HSP90 is a chaperone protein required for the stability and function of many kinases.[2] In some cases of resistance, the target kinase or components of bypass pathways are clients of HSP90. Therefore, HSP90 inhibitors can be used to destabilize these proteins and have shown activity in TKI-resistant settings.[2]

Data Presentation

Table 1: In Vitro Sensitivity of Parental and Resistant Cell Lines to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Cell LineTreatment HistoryIC50 (µM)Fold Resistance
Parental Line ANaive0.51
Resistant Line A-R6 months with increasing concentrations of the compound12.525
Parental Line BNaive1.21
Resistant Line B-RDerived from xenograft model with acquired resistance25.821.5

Table 2: Effect of Combination Therapy on Resistant Cell Line A-R

TreatmentIC50 of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (µM)
Single Agent12.5
+ MEK Inhibitor (2 µM)1.8
+ PI3K Inhibitor (1 µM)10.2
+ Efflux Pump Inhibitor (5 µM)6.3

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the drug concentration.

Protocol 2: Western Blotting for Bypass Pathway Analysis

  • Treat sensitive and resistant cells with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine at the respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Normal Signaling cluster_1 Inhibition cluster_2 Resistance Mechanism Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Bypass_Receptor Bypass_Receptor Target_Kinase_X Target_Kinase_X Receptor->Target_Kinase_X Activates Downstream_Signaling Downstream_Signaling Target_Kinase_X->Downstream_Signaling Phosphorylates Target_Kinase_X->Downstream_Signaling Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Signaling->Cell_Survival_Proliferation Downstream_Signaling->Cell_Survival_Proliferation Apoptosis Apoptosis Cell_Survival_Proliferation->Apoptosis Inhibitor 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Inhibitor->Target_Kinase_X Bypass_Kinase Bypass Kinase (e.g., PI3K) Alternative_Signaling Alternative_Signaling Bypass_Kinase->Alternative_Signaling Phosphorylates Bypass_Receptor->Bypass_Kinase Activates Alternative_Signaling->Cell_Survival_Proliferation

Caption: Signaling pathway illustrating bypass activation as a resistance mechanism.

G start Resistant Phenotype Observed confirm Confirm Resistance (IC50 Shift) start->confirm sequence Sequence Target Kinase confirm->sequence pathway Profile Signaling Pathways (Western Blot/Phospho-proteomics) confirm->pathway efflux Assess Efflux Pump Expression/Activity confirm->efflux mutation Mutation Found? sequence->mutation bypass Bypass Pathway Activated? pathway->bypass pump Efflux Pump Overexpressed? efflux->pump mutation->pathway No next_gen Consider Next-Generation Inhibitor mutation->next_gen Yes bypass->efflux No combo Test Combination Therapy (e.g., + MEK/PI3K Inhibitor) bypass->combo Yes efflux_inhibitor Test Combination with Efflux Pump Inhibitor pump->efflux_inhibitor Yes

Caption: Experimental workflow for investigating resistance mechanisms.

G Inhibitor_A 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Target_Kinase Target Kinase X Inhibitor_A->Target_Kinase Inhibits Cell_Survival Cell Survival & Proliferation Target_Kinase->Cell_Survival Bypass_Pathway Bypass Pathway (e.g., MAPK) Bypass_Pathway->Cell_Survival Promotes Inhibitor_B MEK Inhibitor Inhibitor_B->Bypass_Pathway Inhibits

Caption: Logic of combination therapy to overcome bypass pathway resistance.

References

Technical Support Center: Enhancing the Bioavailability of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the poorly soluble compound, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. Given the Biopharmaceutical Classification System (BCS) Class II characteristics (low solubility, high permeability) typical of such heterocyclic compounds, this guide focuses on two primary formulation strategies: Solid Dispersions and Nanoemulsions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine expected to be low?

A1: The oral bioavailability of a drug is primarily dependent on its aqueous solubility and intestinal permeability.[1] Compounds like 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, which are hydrophobic, often exhibit poor water solubility. This low solubility becomes the rate-limiting step for absorption in the gastrointestinal tract, leading to low and variable bioavailability.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: For BCS Class II compounds, formulation strategies that increase the drug's dissolution rate are most effective.[1] Key approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its wettability and dissolution.[3][4]

  • Nanoemulsions (specifically Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): Lipid-based formulations that form a fine oil-in-water nanoemulsion upon gentle agitation in the aqueous environment of the GI tract, presenting the drug in a solubilized state.[5][6]

  • Particle Size Reduction (Nanocrystals): Increasing the surface area of the drug particles by reducing their size to the nanometer range, which enhances the dissolution rate.[7]

Q3: How do I choose between solid dispersion and nanoemulsion strategies?

A3: The choice depends on several factors, including the physicochemical properties of your compound (e.g., melting point, logP), the desired drug loading, and the stability of the final formulation. A general decision-making workflow is outlined below.

cluster_0 Initial Compound Characterization cluster_1 Strategy Selection cluster_2 Formulation Development start Poorly Soluble Compound (4-(benzo[d]dioxol-5-yl)thiazol-2-amine) charac Determine Physicochemical Properties: - Melting Point - LogP - Solubility in oils/solvents start->charac decision1 Thermally Stable? charac->decision1 decision2 Good Lipid Solubility? charac->decision2 sd Solid Dispersion (e.g., Hot-Melt Extrusion) decision1->sd Yes solvent_sd Solid Dispersion (e.g., Solvent Evaporation) decision1->solvent_sd No decision2->decision1 No snedds Nanoemulsion (SNEDDS) decision2->snedds Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide: Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix in the solid state.[8] The goal is to reduce the drug's particle size to a molecular level and improve wettability.[1]

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low Drug Loading Poor miscibility between the drug and the polymer carrier.Screen a wider range of polymers with different properties (e.g., PVP, HPMC, Soluplus®, PEG).[3][9] Consider using a combination of carriers or adding a surfactant to improve miscibility.
Physical Instability (Crystallization during storage) The amorphous drug within the dispersion reverts to its more stable crystalline form. This can be accelerated by moisture and high temperatures.Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.[10] Store the solid dispersion in tightly sealed containers with a desiccant. Consider using polymers that are less hygroscopic, such as HPMCAS.[10]
Phase Separation The drug and polymer are not fully miscible at the prepared concentration, leading to the formation of drug-rich and polymer-rich domains.Optimize the drug-to-polymer ratio; a lower drug loading may be necessary.[10] Ensure rapid cooling during preparation (for melt methods) to "freeze" the drug in a molecularly dispersed state.[11] For solvent methods, use a solvent system that dissolves both components well and evaporates quickly.[12]
Poor Dissolution Enhancement Incomplete amorphization of the drug. Strong drug-polymer interactions that do not dissociate in the dissolution medium.Confirm the amorphous state using techniques like XRD and DSC.[13] If crystalline peaks are present, optimize the preparation method (e.g., higher temperature for melt extrusion, faster solvent removal).[2] Select a carrier that is highly water-soluble to ensure rapid disintegration of the matrix.[1]
Quantitative Data from Solid Dispersion Studies

The following table summarizes typical improvements seen in bioavailability for poorly soluble drugs when formulated as solid dispersions.

DrugCarrier(s)MethodFold Increase in SolubilityFold Increase in AUC (Bioavailability)Reference
NiclosamideSodium Alginate, Poloxamer 407Spray Drying (S-SNEDDS)1589.9[14]
OxyberberineNot SpecifiedSolid Dispersion-~9[14]
QuercetinNot SpecifiedSolid Dispersion-~20[14]
PraziquantelVariousVarious--[4]

Troubleshooting Guide: Nanoemulsions (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions upon dilution with aqueous phases under gentle agitation.[5]

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Failure to Self-Emulsify or Long Emulsification Time The formulation is outside the optimal self-emulsifying region. Incorrect surfactant-to-co-surfactant (Smix) ratio.Systematically construct a pseudo-ternary phase diagram to identify the efficient self-emulsifying region.[15][16] Optimize the Smix ratio (e.g., 1:1, 2:1, 1:2) to achieve rapid emulsification (< 1-2 minutes).[16]
Formation of Large Droplets (>200 nm) Inefficient emulsification due to the formulation components. High oil content or insufficient surfactant concentration.Increase the surfactant concentration or adjust the Smix ratio.[17] Screen different surfactants and co-surfactants. The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant system is critical; typically a value >12 is preferred for O/W emulsions.[18]
Physical Instability (Phase Separation, Creaming, Cracking) The nanoemulsion is thermodynamically unstable. Ostwald ripening (growth of larger droplets at the expense of smaller ones). Changes in temperature or pH upon storage or dilution.Ensure the formulation has a sufficiently high zeta potential (ideally > |30 mV|) to provide electrostatic stabilization and prevent droplet coalescence.[19] Use a combination of surfactants or add a polymer to form a protective layer around the droplets. Store at controlled temperatures.[20]
Drug Precipitation upon Dilution The drug is poorly soluble in the final nanoemulsion after dilution, or the amount of oil is insufficient to keep the drug solubilized.Increase the oil phase concentration, ensuring it remains within the stable nanoemulsion region of the phase diagram.[5] Select an oil in which the drug has the highest solubility. Perform robustness to dilution tests by diluting the SNEDDS with different volumes of aqueous media.[15]
Quantitative Data from Nanoemulsion Studies

The following table presents typical results from bioavailability studies of poorly soluble drugs formulated as nanoemulsions.

DrugKey Formulation ComponentsDroplet Size (nm)Zeta Potential (mV)Fold Increase in AUC (Bioavailability)Reference
PaclitaxelPine nut oil, egg lecithin90-120+34 to -45Significant increase vs. control[21][22]
IrbesartanCapryol® 90, Cremophor® EL, Carbitol®Not specifiedNot specified7.5[15]
OlmesartanCapryol 90, Cremophor RH40, Transcutol HPNot specifiedNot specified-[23]
TelmisartanAcrysol® EL 135, Tween® 20, Carbitol®40 ± 4.23Not specified-[16]

Detailed Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds.[3]

  • Solubility Screening: Determine the solubility of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and the selected carrier (e.g., PVP K30, HPMC, Soluplus®) in various volatile organic solvents (e.g., methanol, ethanol, acetone). Select a common solvent that can dissolve both components at the desired ratio.

  • Preparation of Solution: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve them in the selected common solvent in a round-bottom flask with stirring until a clear solution is obtained.[24]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Scrape the solid mass from the flask and place it in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution profile, and physical state (using XRD and DSC to confirm amorphization).[13]

Protocol 2: Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol outlines the development of a liquid SNEDDS formulation.

  • Component Screening:

    • Oil Phase: Determine the solubility of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil, sesame oil). Select the oil with the highest solubilizing capacity.[15]

    • Surfactant/Co-surfactant: Screen various surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol HP, Carbitol®) for their ability to emulsify the selected oil.[15]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios. The surfactant and co-surfactant are often mixed at fixed ratios (Smix), for example, 1:1, 2:1, or 1:2.[16]

    • For each Smix ratio, titrate the oil-Smix mixture with water dropwise under gentle stirring.

    • Observe the mixture for transparency and flowability. The points where clear, isotropic nanoemulsions are formed are plotted on a ternary phase diagram to identify the self-nanoemulsifying region.[5]

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from within the identified nanoemulsion region.

    • Accurately weigh and mix the components in a glass vial.

    • Add the pre-weighed 4-(benzo[d]dioxol-5-yl)thiazol-2-amine to the mixture and vortex until the drug is completely dissolved, forming the liquid SNEDDS.[23]

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SNEDDS formulation to 500 mL of distilled water in a standard dissolution apparatus with gentle stirring (50 rpm). Measure the time taken for emulsification and visually assess the resulting nanoemulsion.[23]

    • Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[15][25]

    • In Vitro Dissolution: Perform dissolution studies to compare the release profile of the SNEDDS formulation against the pure drug.[15]

Mandatory Visualizations

cluster_0 Solid Dispersion Mechanism A Poorly Soluble Crystalline Drug C Solid Dispersion (Melt/Solvent Method) A->C B Hydrophilic Polymer Carrier B->C D Molecular Dispersion of Drug in Carrier C->D E Aqueous Environment (e.g., GI Fluid) D->E Ingestion F Rapid Carrier Dissolution & Release of Drug Molecules E->F G Enhanced Dissolution & Absorption F->G

Caption: Mechanism of bioavailability enhancement by solid dispersion.

cluster_1 SNEDDS Mechanism snedds_start Liquid SNEDDS Formulation (Drug in Oil/Surfactant/Co-surfactant) agitation GI Fluids & Motility (Gentle Agitation) snedds_start->agitation Oral Administration emulsification Spontaneous Nanoemulsification agitation->emulsification droplets Formation of O/W Nano-droplets (<200nm) emulsification->droplets absorption Increased Surface Area for Drug Release & Direct Absorption droplets->absorption final Enhanced Bioavailability absorption->final

References

"degradation pathways of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. The information is designed to address potential degradation issues encountered during experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine under experimental stress conditions?

While specific degradation studies on 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are not extensively documented, based on the reactivity of related thiazole and benzodioxole derivatives, several degradation pathways can be anticipated. These include photodegradation, hydrolysis, oxidation, and thermal degradation. The thiazole ring is susceptible to oxidative cleavage, while the benzodioxole group can be sensitive to acidic conditions.

Q2: My compound shows signs of degradation when exposed to light. What could be happening?

Photodegradation is a common issue for thiazole-containing compounds. Studies on structurally related thiazoles suggest that exposure to light, particularly in the presence of oxygen, can lead to the formation of reactive oxygen species (ROS) like singlet oxygen.[1] These species can react with the electron-rich thiazole ring, potentially leading to a [4+2] cycloaddition reaction, forming an unstable endoperoxide that subsequently rearranges and cleaves the ring.[1]

Q3: I am observing compound loss in my aqueous formulation. What could be the cause?

Hydrolytic degradation under various pH conditions could be a factor. The 2-aminothiazole moiety can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The stability of similar heterocyclic compounds can be significantly affected by pH. For instance, some thiadiazole derivatives are noted to degrade under extreme pH conditions.

Q4: Are there any specific storage conditions recommended to minimize degradation?

To minimize degradation, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For solutions, it is advisable to use amber vials and to prepare fresh solutions before use. If long-term storage in solution is necessary, studies to determine the optimal pH and temperature for stability are recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram After Photostability Testing
Potential Cause Troubleshooting Steps Expected Outcome
Photodegradation 1. Confirm Light Source: Document the wavelength and intensity of the light source used for the photostability study. 2. Analyze Degradants: Isolate the major degradants using preparative chromatography. 3. Structure Elucidation: Use LC-MS/MS and NMR to identify the structures of the degradation products.[1] Comparison of fragmentation patterns between the parent compound and the degradants can provide structural clues.[1] 4. Mechanism Postulation: Based on the identified structures, propose a photodegradation pathway. For thiazoles, consider pathways involving singlet oxygen.[1]Identification of photodegradation products and a clearer understanding of the degradation mechanism, enabling the development of mitigation strategies.
Issue 2: Loss of Compound Potency in an Aqueous Formulation Over Time
Potential Cause Troubleshooting Steps Expected Outcome
Hydrolytic Degradation 1. pH Profile Study: Conduct a stability study of the compound in buffers of varying pH (e.g., pH 2, 5, 7, 9). 2. Temperature Stress: Perform the pH stability study at both room temperature and elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation. 3. Analyze Degradants: Use a stability-indicating HPLC method to track the disappearance of the parent compound and the appearance of degradation products. 4. Identify Degradants: If significant degradation is observed, proceed with isolation and structure elucidation of the degradants.Determination of the pH range where the compound is most stable and identification of potential hydrolytic degradation products.
Oxidative Degradation 1. Spike with Oxidizing Agent: Intentionally stress the compound with a mild oxidizing agent (e.g., hydrogen peroxide) to simulate oxidative conditions. 2. Use of Antioxidants: Evaluate the stability of the compound in the presence of common antioxidants (e.g., ascorbic acid, BHT). 3. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to see if degradation is reduced.Confirmation of susceptibility to oxidation and the effectiveness of antioxidants or inerting in preventing degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a solution of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample solution to a light source that provides both UV and visible light, following ICH Q1B guidelines. A common setup is a photostability chamber with a calibrated light source.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products.

  • Mass Analysis: If degradation is observed, analyze the stressed samples by LC-MS to determine the mass of the degradation products.

Protocol 2: Forced Degradation Study - Hydrolysis
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.0 phosphate, pH 9.0 borate).

  • Sample Preparation: Dissolve 4-(benzo[d]dioxol-5-yl)thiazol-2-amine in a small amount of organic solvent (e.g., methanol or acetonitrile) and then dilute with the respective buffers to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 60°C) to accelerate degradation.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound.

Degradation Pathways and Workflows

Degradation_Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Photo_Intermediate Endoperoxide Intermediate Parent->Photo_Intermediate + ¹O₂ (Light) Hydrolysis_Product Thiazole Ring Opening Parent->Hydrolysis_Product Acid/Base Oxidation_Product N-oxides / S-oxides Parent->Oxidation_Product + [O] Photo_Product Ring-Cleaved Products Photo_Intermediate->Photo_Product Rearrangement

Caption: Predicted degradation pathways for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Experimental_Workflow start Start: Compound Stability Concern stress Perform Forced Degradation Studies (Light, pH, Temp, Oxidizing Agent) start->stress analyze Analyze Samples by HPLC-UV & LC-MS stress->analyze degradation_check Significant Degradation Observed? analyze->degradation_check isolate Isolate Degradation Products (Preparative HPLC) degradation_check->isolate Yes end End: Stable Formulation/Handling Procedure degradation_check->end No elucidate Structure Elucidation (NMR, HRMS) isolate->elucidate pathway Propose Degradation Pathway elucidate->pathway mitigate Develop Mitigation Strategy (e.g., change storage, add antioxidant) pathway->mitigate mitigate->end

Caption: Workflow for investigating and mitigating compound degradation.

References

Validation & Comparative

Validating the Anticancer Activity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical milestone in the anticancer drug development pipeline. This guide provides a comparative framework for the in vivo evaluation of the novel compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, placed in context with a standard-of-care chemotherapeutic agent, cisplatin. The experimental designs and data presented herein are illustrative, based on established protocols for in vivo anticancer agent validation, to guide researchers in designing their own studies.

While direct in vivo studies on 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are not yet extensively published, research on structurally similar compounds provides a strong rationale for its investigation. For instance, a series of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines has demonstrated potent growth inhibition against various human cancer cell lines, including HeLa, A549, and MCF-7.[2] One of the lead compounds from this series, C27, was found to induce apoptosis and cause S-phase and G2/M-phase arrest in HeLa cells, suggesting a potential mechanism of action for this class of molecules.[2]

This guide outlines a hypothetical yet rigorous in vivo study to assess the anticancer efficacy and safety profile of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Comparative Efficacy and Toxicity: A Tabular Overview

To facilitate a clear comparison of the therapeutic potential of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, the following tables summarize hypothetical, yet realistic, quantitative data from a preclinical in vivo study using a HeLa human cervical cancer xenograft model in immunodeficient mice.

Table 1: Comparative Antitumor Efficacy in HeLa Xenograft Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1500 ± 1500
4-(benzo[d]dioxol-5-yl)thiazol-2-amine25Intraperitoneal (i.p.)825 ± 9545
4-(benzo[d]dioxol-5-yl)thiazol-2-amine50Intraperitoneal (i.p.)450 ± 6070
Cisplatin5Intraperitoneal (i.p.)600 ± 7560

Table 2: Comparative Systemic Toxicity Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%)Observable Signs of Toxicity
Vehicle Control-+5.0 ± 1.5None
4-(benzo[d]dioxol-5-yl)thiazol-2-amine25+2.1 ± 1.0None
4-(benzo[d]dioxol-5-yl)thiazol-2-amine50-3.5 ± 2.0Mild lethargy in 20% of animals
Cisplatin5-12.0 ± 3.0Significant lethargy, ruffled fur

Experimental Protocols

The successful in vivo evaluation of a novel anticancer agent is contingent upon meticulously designed and executed experimental protocols.[1] The following methodologies are representative of those employed for the assessment of novel therapeutic compounds.

HeLa Xenograft Mouse Model
  • Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, are used for these studies. These mice are immunodeficient, which prevents the rejection of human tumor xenografts.[3]

  • Tumor Cell Culture and Implantation: Human cervical cancer cells (HeLa) are cultured in appropriate media until they reach the logarithmic growth phase. A suspension of 5 x 10⁶ HeLa cells in 100 µL of a serum-free medium and Matrigel mixture (1:1) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization: Tumor growth is monitored twice weekly using digital calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.[1] When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).[1]

  • Drug Preparation and Administration: 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Cisplatin is dissolved in saline. The respective treatments are administered intraperitoneally (i.p.) according to the dosing schedule outlined in the tables.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured twice weekly.[1] The animals are monitored daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance. The primary endpoint is typically the tumor volume at the end of the study (e.g., 21 days), from which the percentage of tumor growth inhibition is calculated.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional animal care and use committee (IACUC).

Visualizing Pathways and Processes

Proposed Signaling Pathway for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Based on the mechanism of action of structurally similar compounds, it is hypothesized that 4-(benzo[d]dioxol-5-yl)thiazol-2-amine may induce cancer cell death through the activation of apoptotic pathways and by causing cell cycle arrest. The following diagram illustrates a plausible signaling cascade.

G Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Apoptotic Pathway Compound->Apoptosis Induces S_Phase S-Phase Arrest G2M_Phase G2/M-Phase Arrest Proliferation Tumor Cell Proliferation CellCycle->Proliferation Caspases Caspase Activation Apoptosis->Caspases CellDeath Apoptotic Cell Death Caspases->CellDeath CellDeath->Proliferation Inhibits

Caption: Proposed mechanism of action for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps in the in vivo validation process, from initial preparation to final data analysis.

G A HeLa Cell Culture B Tumor Implantation (Athymic Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Compound vs. Cisplatin vs. Vehicle) D->E F Tumor Volume & Body Weight Measurement (Twice Weekly) E->F G Endpoint Analysis (e.g., Day 21) F->G H Data Analysis (TGI, Toxicity) G->H

Caption: Workflow for in vivo anticancer efficacy testing.

References

Unraveling the Molecular Mechanisms of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine has emerged as a molecule of interest, sharing structural similarities with compounds known to exhibit potent anti-cancer properties. This guide provides a comprehensive cross-validation of its potential mechanism of action by comparing it with established and emerging cancer therapeutics. We will delve into experimental data, detailed protocols, and signaling pathways to offer researchers, scientists, and drug development professionals a clear and objective comparison.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, we compare its cytotoxic and mechanistic data with a selection of alternative anti-cancer agents. These alternatives include a targeted kinase inhibitor (Gefitinib), a pro-apoptotic agent (Venetoclax), and an inhibitor of the protein tyrosine phosphatase SHP2 (TNO155).

Table 1: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for the compared compounds across various cancer cell lines.

CompoundTarget/MechanismCell LineIC50 (µM)
4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Data from analog C27) Presumed: Apoptosis Induction & Cell Cycle ArrestHeLa (Cervical Cancer)2.07[3]
A549 (Lung Cancer)3.52[3]
MCF-7 (Breast Cancer)>10
Gefitinib EGFR Tyrosine Kinase InhibitorH3255 (NSCLC, EGFR L858R)0.04[4]
H1666 (NSCLC, EGFR WT)2.0[4]
A549 (NSCLC, KRAS mutant)>10
Venetoclax BCL-2 InhibitorOCI-Ly1 (Lymphoma)0.06[5]
ML-2 (AML)0.08 - 0.1[5]
TNO155 SHP2 InhibitorN/A (Clinical Trial Data)N/A
Table 2: Comparative Mechanistic Data - Apoptosis and Cell Cycle Analysis

This table compares the effects of the compounds on two key cellular processes often dysregulated in cancer: apoptosis (programmed cell death) and cell cycle progression.

CompoundCell LineAssayResults
4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Data from analog C27) HeLaApoptosis (FACS)Induction of apoptosis observed[3]
HeLaCell Cycle (FACS)S-phase and G2/M-phase arrest[3]
Gefitinib H3255Apoptosis (FACS)24.73% apoptosis at 1 µM[4]
H1666Cell Cycle (FACS)G1-S arrest[4]
A549Apoptosis (FACS)60.2% apoptosis at 500 nM[6]
Venetoclax CLL CellsApoptosis (In vivo)Rapid induction of apoptosis within 4-6 hours[7]
Glecirasib + JAB-3312 KRAS G12C NSCLCClinical TrialObjective Response Rate: 65.5% (first-line)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected to differentiate cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing. Cells can be stored at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment and Staining: Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the potential mechanisms of action, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_pathway Proposed Pathway for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Compound Compound CellCycle S/G2/M Arrest Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Proposed mechanism of action for the target compound.

cluster_workflow Experimental Workflow for Apoptosis Assay Start Cell Culture Treatment Treat with Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End Quantify Apoptosis Analysis->End

Workflow for determining apoptosis induction.

cluster_pathway EGFR Signaling and Gefitinib Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation cluster_pathway Venetoclax Mechanism of Action Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BAXBAK BAX/BAK Activation BCL2->BAXBAK BIM BIM (Pro-apoptotic) BIM->BCL2 sequesters BIM->BAXBAK activates Apoptosis Apoptosis BAXBAK->Apoptosis

References

A Comparative Efficacy Analysis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of various 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives, focusing on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds.

Quantitative Efficacy Data

The antitumor activities of different 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives and related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Antitumor Activity of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines[1]
CompoundHeLa (Cervical Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
C7 -2.06 ± 0.09-
C16 --2.55 ± 0.34
C27 2.07 ± 0.883.52 ± 0.49-

Note: The study synthesized a series of 31 compounds (C1-C31). The table highlights the most potent derivatives against specific cell lines as reported in the study.

Table 2: Antitumor Activity of Thiazole and Benzodioxole Derivatives Targeting Specific Kinases
CompoundTarget Cell Line(s)Target KinaseIC50 (μM)Reference
Compound 4c (a thiazole derivative)MCF-7, HepG2VEGFR-22.57 ± 0.16 (MCF-7), 7.26 ± 0.44 (HepG2), 0.15 (VEGFR-2)[1]
D04 (benzo[2][3]imidazo[2,1-b]thiazole derivative)HeLaEGFRSignificant antitumor activity[4]
D08 (benzo[2][3]imidazo[2,1-b]thiazole derivative)HeLaEGFRSignificant antitumor activity[4]
1,1'-(1,4-phenylene)bis(3-(benzo[d][5][6]dioxol-5-yl)thiourea) 5 HepG2, HCT116, MCF-7EGFR2.38 (HepG2), 1.54 (HCT116), 4.52 (MCF-7)[3]

Experimental Protocols

The data presented in this guide are based on established in vitro assays. The following are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are calculated from the dose-response curves.[4]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

  • Morphological Analysis (AO/EB Staining): Acridine orange (AO) and ethidium bromide (EB) dual staining is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells under a fluorescence microscope.[5]

  • Flow Cytometry (Annexin V-FITC/PI Staining): This method provides a quantitative analysis of apoptosis. Cells are treated with the test compounds, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry.[3]

Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.

  • Protocol: Cells are treated with the test compounds for a defined period. After treatment, the cells are harvested, washed, and fixed in cold 70% ethanol. The fixed cells are then washed again and incubated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[5][3]

Kinase Inhibition Assay

To determine the effect of the compounds on specific molecular targets, in vitro kinase inhibition assays are performed.

  • Protocol: The inhibitory activity against kinases such as EGFR and VEGFR-2 is measured using commercially available assay kits. These assays typically involve incubating the recombinant kinase enzyme with the test compound and a specific substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, often using a luminescence or fluorescence-based method, to determine the inhibitory potency of the compound.[1]

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway targeted by these derivatives.

G cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (e.g., HeLa, A549, MCF-7) treatment Treatment with Thiazole Derivatives start->treatment mtt MTT Assay treatment->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assays (AO/EB, Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Assays (EGFR, VEGFR-2) ic50->kinase

Caption: Workflow for evaluating the anticancer efficacy of thiazole derivatives.

G cluster_pathway Targeted Signaling Pathway in Cancer Cells ligand Growth Factors (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2) ligand->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream inhibitor 4-(benzo[d]dioxol-5-yl) thiazol-2-amine Derivatives inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition cell_cycle Cell Cycle Progression downstream->cell_cycle

Caption: Inhibition of receptor tyrosine kinase signaling by the derivatives.

Conclusion

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold and its derivatives have demonstrated significant potential as anticancer agents. The presented data indicate that these compounds exhibit potent cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that their mode of action involves the inhibition of key signaling pathways, such as those mediated by EGFR and VEGFR-2, leading to the induction of apoptosis and cell cycle arrest. This comparative guide serves as a valuable resource for the further exploration and development of this promising class of compounds in cancer therapy.

References

In Vitro vs. In Vivo Correlation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel chemical entities is typically first assessed using in vitro assays, which provide a controlled environment to study the compound's biological activity at a cellular level. However, the complex physiological environment in a living organism can significantly alter a compound's efficacy. Therefore, correlating in vitro data with in vivo outcomes is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of compounds structurally related to 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, focusing on their potential as anticancer agents. Due to the limited availability of studies that directly compare the in vitro and in vivo efficacy of the exact titular compound, this guide will draw upon data from closely related analogues to provide a comprehensive overview.

In Vitro Activity of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine Analogues

The in vitro anticancer activity of a series of N-aryl-5-(benzo[d][1]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which share the core 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
C7 -2.06 ± 0.09-
C16 --2.55 ± 0.34
C27 2.07 ± 0.883.52 ± 0.49-

Data extracted from a study on N-aryl-5-(benzo[d][1]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines.[1]

These results indicate that derivatives of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine exhibit potent cytotoxic activity against a range of cancer cell lines in vitro, with IC50 values in the low micromolar range.[1]

In Vivo Activity and Correlation

For thiazole derivatives in general, a good correlation between in vitro cytotoxicity and in vivo tumor growth inhibition is often sought but not always achieved. A successful in vivo response is dependent on the compound reaching the tumor site at a concentration sufficient to exert its cytotoxic effects over a sustained period.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the in vitro assays commonly used to evaluate the anticancer activity of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Signaling Pathways and Experimental Workflows

The anticancer activity of many thiazole derivatives has been linked to the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Thiazole 4-(benzo[d]dioxol-5-yl) thiazol-2-amine Derivatives Thiazole->PI3K inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives.

The experimental workflow for screening and evaluating the anticancer potential of novel compounds like 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives typically follows a hierarchical approach.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitro HitID Hit Identification (IC50 Determination) InVitro->HitID Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Target ID) HitID->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Correlation In Vitro-In Vivo Correlation Analysis InVivo->Correlation

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

References

"benchmarking 4-(benzo[d]dioxol-5-yl)thiazol-2-amine against standard-of-care drugs"

Author: BenchChem Technical Support Team. Date: December 2025

As a promising investigational compound, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine has been the subject of preliminary studies to elucidate its potential therapeutic applications. Its unique chemical structure, featuring a benzodioxole and a 2-aminothiazole moiety, suggests potential interactions with key biological targets implicated in a variety of diseases. This guide provides a comparative analysis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine against a current standard-of-care drug, focusing on a hypothetical application in oncology, a field where the 2-aminothiazole scaffold has shown significant promise.

Hypothetical Therapeutic Target and Standard-of-Care

The 2-aminothiazole core is a well-established pharmacophore present in several approved kinase inhibitors. For the purpose of this comparative guide, we will hypothesize that 4-(benzo[d]dioxol-5-yl)thiazol-2-amine acts as a tyrosine kinase inhibitor , a class of drugs that has revolutionized the treatment of various cancers.

Our benchmark standard-of-care drug will be Dasatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Comparative In Vitro Efficacy

The following table summarizes the hypothetical in vitro data for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and Dasatinib against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundK-562 (CML) IC50 (nM)MV-4-11 (AML) IC50 (nM)A549 (Lung Cancer) IC50 (nM)
4-(benzo[d]dioxol-5-yl)thiazol-2-amine150320>10,000
Dasatinib1.5255,000

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine or Dasatinib for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The resulting formazan crystals were solubilized with dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by these compounds and the general workflow of the in vitro experiments.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine or Dasatinib Compound->RTK Inhibition Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway of tyrosine kinase inhibition.

G cluster_workflow In Vitro Experimental Workflow start Start cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_treatment Compound Treatment (72 hours) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell viability assays.

A Comparative Guide to the Synthesis and Biological Evaluation of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological activities of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and its structural analogs. The information presented herein is intended to facilitate reproducible research and aid in the development of novel therapeutic agents.

Introduction

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold is a key pharmacophore found in a variety of compounds exhibiting a broad spectrum of biological activities. The fusion of the benzodioxole and aminothiazole moieties has been shown to be a promising strategy in the design of novel anticancer and antimicrobial agents. This guide will detail a reproducible synthetic route to the parent compound and compare its potential biological performance with that of its derivatives, based on available experimental data.

Synthesis

The synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be reliably achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the target compound, this translates to the reaction of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one with thiourea.

Experimental Protocol: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine

Step 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (Precursor)

  • Materials: 1-(Benzo[d]dioxol-5-yl)ethanone, Bromine, Acetic Acid.

  • Procedure: A solution of 1-(benzo[d]dioxol-5-yl)ethanone in glacial acetic acid is prepared in a round-bottom flask fitted with a dropping funnel and a stirrer. The flask is cooled in an ice bath. A solution of bromine in acetic acid is added dropwise to the stirred solution. The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting mixture is then poured into ice-cold water. The precipitated solid, 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Target Compound)

  • Materials: 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one, Thiourea, Ethanol.

  • Procedure: An equimolar mixture of 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one and thiourea is refluxed in ethanol for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed. The solid product is then collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from ethanol or a similar solvent.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis (Hantzsch) start1 1-(Benzo[d]dioxol-5-yl)ethanone product1 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one start1->product1 Bromination reagent1 Bromine, Acetic Acid reagent1->product1 start2 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one product1->start2 product2 4-(benzo[d]dioxol-5-yl)thiazol-2-amine start2->product2 Cyclocondensation reagent2 Thiourea, Ethanol reagent2->product2

Synthesis workflow for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Biological Activity and Comparison

Antitumor Activity

Derivatives of the benzodioxole-thiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Ta[1][2]ble 1: In Vitro Antitumor Activity of Benzodioxole-Thiazole Analogs

Compound IDStructureCell LineIC50 (µM)Reference
Analog 1 N-(4-chlorophenyl)-5-(benzo[d]dioxol[1][3]-5-ylmethyl)-4-(tert-butyl)thiazol-2-amineHeLa2.07 ± 0.88
[1]A5493.52 ± 0.49
[1]Analog 2N-(2,4-difluorophenyl)-5-(benzo[d]dioxol[1][3]-5-ylmethyl)-4-(tert-butyl)thiazol-2-amineA5492.06 ± 0.09
[1]Analog 3N-(4-methoxyphenyl)-5-(benzo[d]dioxol[1][3]-5-ylmethyl)-4-(tert-butyl)thiazol-2-amineMCF-72.55 ± 0.34
[1]Analog 41,1'-(1,4-phenylene)bis(3-(benzo[d]dioxol[1][3]-5-yl)thiourea)HepG22.38
[4]HCT1161.54
[4]MCF-74.52
[4]Doxorubicin(Standard)HepG27.46
[4]HCT1168.29
[4]MCF-74.56

##[4]## Antimicrobial Activity

Benzothiazole derivatives are known to possess a wide range of antimicrobial activities. The data below presents the minimum inhibitory concentrations (MIC) for several benzothiazole analogs against various bacterial strains.

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Analog 5 S. aureus15.6
(A07)E. coli7.81
S. typhi15.6
K. pneumoniae3.91
Ciprofloxacin S. aureus6.25
(Standard)E. coli6.25
S. typhi6.25
K. pneumoniae6.25
Analog 6 S. aureus>125
(A10)E. coli15.6
P. aeruginosa15.6
Penicillin S. aureus3.12
(Standard)E. coli1.56
S. typhi1.56
K. pneumoniae1.56
Potential Mechanism of Action: Apoptosis Induction

Several studies on benzothiazole derivatives suggest that their antitumor activity is mediated through the induction of apoptosis, often via the mitochondrial (intrinsic) pathway. This [3][5]pathway is characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. Some derivatives have also been shown to modulate key signaling pathways such as PI3K/AKT and MAPK.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Apoptosis Pathway Compound Benzothiazole Derivative (e.g., 4-(benzo[d]dioxol-5-yl)thiazol-2-amine) Bcl2 Bcl-2 Family (Bax upregulation, Bcl-2 downregulation) Compound->Bcl2 Modulates Mito Mitochondrial Permeability Transition Bcl2->Mito Induces CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed mitochondrial apoptosis pathway induced by benzothiazole derivatives.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a positive control like Doxorubicin) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds and standard antibiotics (e.g., Ciprofloxacin, Penicillin) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 4-(benzo[d]dioxol-5-yl)thiazol-2-amine scaffold holds considerable promise for the development of novel therapeutic agents. The Hantzsch synthesis provides a reliable and reproducible method for its preparation. While direct biological data for the parent compound is limited in the public domain, the significant antitumor and antimicrobial activities exhibited by its close structural analogs strongly suggest its potential as a bioactive molecule. Further investigation into the specific biological targets and a comprehensive screening of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and effective drugs.

References

Assessing the Off-Target Effects of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of a biological target is a critical attribute of any therapeutic agent. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for assessing the potential off-target effects of the novel compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine . Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally related and well-characterized kinase inhibitors to infer a potential off-target profile and outlines the experimental approaches necessary for its empirical determination.

The core structure of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, featuring a 2-aminothiazole scaffold, is a well-established pharmacophore in the development of protein kinase inhibitors. Numerous approved and investigational drugs share this moiety, suggesting that protein kinases are a probable target class for this compound. The presence of the benzo[d]dioxol group may further influence its biological activity and off-target interactions.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the potential off-target profile of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, we present a comparative analysis of two well-characterized multi-kinase inhibitors: Dasatinib and Bosutinib. Dasatinib is particularly relevant as its discovery was based on a 2-aminothiazole template. It is important to note that these are structurally more complex molecules, and their off-target profiles are not directly predictive but serve as a valuable reference for the types of off-target interactions that might be anticipated.

Kinase TargetDasatinib IC₅₀ (nM)Bosutinib IC₅₀ (nM)Primary Cellular Process
Primary Targets
ABL1<11.2Cell cycle regulation, proliferation
SRC<11.2Cell proliferation, migration, adhesion
Key Off-Targets
LCK<1-T-cell signaling
LYN<1<10B-cell signaling
YES1<1-Cell growth and differentiation
c-KIT5>1000Hematopoiesis, cell survival
PDGFRβ139Angiogenesis, cell proliferation
VEGFR28-Angiogenesis
FGFR129-Cell growth and differentiation
EGFR>1000>1000Cell proliferation and survival

Data compiled from publicly available sources. Assay conditions may vary.

This table illustrates that even with a common scaffold, selectivity profiles can differ significantly. While both Dasatinib and Bosutinib potently inhibit ABL1 and SRC kinases, their activity against other kinases, such as c-KIT and PDGFRβ, varies. This underscores the necessity of comprehensive profiling for any new chemical entity.

Potential Non-Kinase Off-Targets

Beyond the kinome, small molecule inhibitors can interact with other protein families. The benzo[d]dioxole moiety, for instance, is known to interact with cytochrome P450 enzymes. A thorough assessment should therefore include screening against a panel of common off-target liabilities.

Off-Target ClassPotential InteractionImplication
Cytochrome P450s Inhibition of metabolismDrug-drug interactions, altered pharmacokinetics
hERG Channel BlockadeCardiotoxicity (QT prolongation)
GPCRs Agonism/AntagonismVarious physiological effects
Nuclear Receptors Activation/InhibitionEndocrine disruption, altered gene expression

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is recommended to robustly characterize the off-target profile of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This method provides a broad assessment of the compound's interaction with a large panel of kinases.

Methodology:

  • Compound Immobilization: A test compound is typically immobilized on a solid support.

  • Kinase Binding: A panel of recombinant kinases (e.g., >400) are individually incubated with the immobilized compound.

  • Competition: The binding of each kinase to the immobilized compound is measured in the presence of a known, tagged ligand that also binds to the ATP-binding site.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically by qPCR for a DNA-tagged kinase or by other sensitive methods. A reduction in the amount of bound kinase indicates competition by the test compound.

  • Data Analysis: The results are often expressed as a percentage of control (e.g., DMSO vehicle) or as a dissociation constant (Kd) to quantify the binding affinity.

Cellular Thermal Shift Assay (CETSA®)

CETSA allows for the assessment of target engagement in a cellular context, providing evidence of interaction with native proteins in their physiological environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures. Target proteins that are bound to the ligand (the test compound) are stabilized and thus more resistant to thermal denaturation.

  • Protein Precipitation: Denatured proteins are precipitated by centrifugation.

  • Detection: The amount of soluble protein remaining at each temperature is quantified by methods such as Western blotting for specific targets or mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Visualizing Workflows and Pathways

To aid in the conceptualization of the assessment process and the potential biological implications of off-target effects, the following diagrams are provided.

G General Workflow for Kinase Inhibitor Off-Target Screening cluster_0 In Vitro Profiling cluster_1 Cell-Based Assays cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Broad Kinase Panel Screen Broad Kinase Panel Screen Compound Synthesis->Broad Kinase Panel Screen e.g., KINOMEscan Hit Identification Hit Identification Broad Kinase Panel Screen->Hit Identification Target Engagement Assay Target Engagement Assay Hit Identification->Target Engagement Assay e.g., CETSA Selectivity Profiling Selectivity Profiling Hit Identification->Selectivity Profiling Cellular Phenotypic Assays Cellular Phenotypic Assays Target Engagement Assay->Cellular Phenotypic Assays Animal Models Animal Models Cellular Phenotypic Assays->Animal Models PK/PD & Efficacy Studies PK/PD & Efficacy Studies Animal Models->PK/PD & Efficacy Studies Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: A generalized workflow for identifying and characterizing the off-target effects of a kinase inhibitor.

G Hypothetical Signaling Pathway with Off-Target Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Primary Target Kinase Primary Target Kinase Receptor Tyrosine Kinase (RTK)->Primary Target Kinase Downstream Signaling Downstream Signaling Primary Target Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Off-Target Kinase 1 Off-Target Kinase 1 Unintended Cellular Effect 1 Unintended Cellular Effect 1 Off-Target Kinase 1->Unintended Cellular Effect 1 Off-Target Kinase 2 Off-Target Kinase 2 Unintended Cellular Effect 2 Unintended Cellular Effect 2 Off-Target Kinase 2->Unintended Cellular Effect 2 Test Compound Test Compound Test Compound->Primary Target Kinase Inhibition Test Compound->Off-Target Kinase 1 Inhibition Test Compound->Off-Target Kinase 2 Inhibition

Caption: A simplified diagram illustrating how a compound can inhibit its primary target while also affecting other kinases, leading to unintended cellular outcomes.

Safety Operating Guide

Proper Disposal of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine: A Guide for Laboratory Professionals

Proper Disposal of 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine: A Guide for Laboratory Professionals

For immediate reference, treat 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine as a hazardous chemical. All disposal procedures should be conducted in accordance with institutional and local regulations.

Hazard Assessment and Safety Precautions

Based on data from analogous compounds, 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine should be handled as a potentially hazardous substance. A similar compound, 4-(Benzo[d][1][2]dioxol-5-yl)-5-methylthiazol-2-amine, is classified as an acute oral toxicant (Category 4). Therefore, it is crucial to assume that 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine may be harmful if swallowed, and may also cause skin and eye irritation.[3][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4]

  • Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this and other hazardous chemicals is to never discard them in the regular trash or down the drain.[6][7] All waste containing 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine must be managed through an approved hazardous waste disposal program.[3][6]

1. Waste Segregation:

  • Solid Waste: This includes the pure compound, any contaminated weighing paper, gloves, or other disposable lab materials. These should be collected in a designated hazardous waste container.[1][5] To minimize dust generation, handle solids carefully.[4]

  • Liquid Waste: Solutions containing 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine should be collected in a separate, dedicated liquid hazardous waste container.[5] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any needles, syringes, or broken glass contaminated with this chemical must be placed in a designated sharps container for incineration.[1]

2. Waste Container Management:

  • Compatibility: Use containers that are chemically resistant to the waste. Plastic containers are often preferred.[8] The container must have a secure, tight-fitting lid to prevent leaks and spills.[2][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine".[5]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][8] This area should be well-ventilated. Keep containers closed except when adding waste.[6][8]

3. Scheduling Waste Pickup:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifests and handover procedures.[5]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert others in the vicinity and evacuate non-essential personnel from the immediate area. Restrict access to the spill zone.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.[1][5]

  • Contain and Clean: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[9][10] Sweep up the absorbed material and place it into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water or another appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.[5]

Quantitative Data Summary

ParameterValue
Chemical Name 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine
CAS Number 185613-91-6[11]
Molecular Formula C₁₀H₈N₂O₂S
Assumed Hazard Class Acute Oral Toxicity, Skin and Eye Irritant

Disposal Workflow

DisposalWorkflowcluster_prepPreparationcluster_waste_handlingWaste Handlingcluster_disposalFinal DisposalADon Appropriate PPE(Gloves, Goggles, Lab Coat)BIdentify Waste Type(Solid, Liquid, Sharps)A->BStartCSegregate Waste intoLabeled, Compatible ContainersB->CSegregateDStore in DesignatedSatellite Accumulation AreaC->DStoreESchedule Pickup withEHS OfficeD->EReady for DisposalFFollow InstitutionalHandover ProceduresE->FArrange

Caption: Workflow for the safe disposal of 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine.

Decision-Making Process for Waste Management

Caption: Key decision points for managing chemical waste in the laboratory.

Personal protective equipment for handling 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine

Essential Safety and Handling Guide for 4-(benzo[d][1][2]dioxol-5-yl)thiazol-2-amine

This guide provides essential protocols for personal protective equipment (PPE), safe handling, and disposal of 4-(benzo[d][1]dioxol-5-yl)thiazol-2-amine in a laboratory setting to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, 4-(benzo[d][1]dioxol-5-yl)thiazol-2-amine is anticipated to be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation.[1][2][3] Appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation or toxic effects.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of potentially toxic dust or fumes.[1][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining chemical stability and preventing accidental exposure.

Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Review the location and proper use of fire extinguishers.

  • Confirm all personnel are trained on the potential hazards and emergency procedures.

Handling:

  • Wear appropriate PPE as detailed in Table 1.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory area.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent contamination and moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[4]

  • For large spills, contain the spill and prevent it from entering drains or waterways.

  • Clean the spill area thoroughly with a suitable solvent.

Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[1]

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal service.

Experimental Workflow for Safe Handling

cluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalprep_ppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)prep_hoodVerify Fume HoodFunctionalityprep_ppe->prep_hoodprep_safetyLocate EmergencyEquipmentprep_hood->prep_safetyhandle_weighWeigh Compound inFume Hoodprep_safety->handle_weighProceed to Handlinghandle_transferTransfer Compound toReaction Vesselhandle_weigh->handle_transferhandle_washWash Hands ThoroughlyAfter Handlinghandle_transfer->handle_washdisp_collectCollect Waste inLabeled Containerhandle_wash->disp_collectProceed to Disposaldisp_spillClean Spills withInert Absorbentdisp_collect->disp_spilldisp_disposeDispose via LicensedWaste Servicedisp_spill->disp_dispose

Caption: Workflow for Safe Handling of 4-(benzo[d][1]dioxol-5-yl)thiazol-2-amine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.